Navafenterol saccharinate
Description
Properties
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-one;[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N6O6S2.C7H5NO3S/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47);1-4H,(H,8,9)/t25?,26?,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFYZNXSBYPTSS-CMMZEBJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47N7O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648550-37-1 | |
| Record name | Navafenterol saccharinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648550371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAVAFENTEROL SACCHARINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9GRC4RNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Navafenterol (B609425) saccharinate (formerly known as AZD8871) is an investigational single-molecule, inhaled bronchodilator with a dual pharmacological mechanism of action.[1][2] It functions as both a potent and selective muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][3] This unique profile allows it to target two distinct pathways that lead to airway smooth muscle relaxation and bronchodilation, offering a potential therapeutic advantage in the treatment of chronic obstructive pulmonary disease (COPD).[4][5] Preclinical and clinical studies have demonstrated that navafenterol effectively improves lung function and is generally well-tolerated.[4][6] This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: Dual Bronchodilation
Navafenterol's efficacy stems from its ability to simultaneously inhibit bronchoconstriction and stimulate bronchodilation through two key G-protein coupled receptors (GPCRs) on airway smooth muscle cells:
-
Muscarinic M3 Receptor Antagonism: Navafenterol exhibits high affinity and potent antagonism at the M3 receptor.[1] Acetylcholine (B1216132), a primary parasympathetic neurotransmitter in the airways, binds to M3 receptors, triggering a signaling cascade that leads to smooth muscle contraction and bronchoconstriction. By competitively inhibiting acetylcholine binding, navafenterol effectively blocks this constrictive pathway.[1]
-
β2-Adrenergic Receptor Agonism: Concurrently, navafenterol acts as a potent agonist at the β2-adrenergic receptor.[1] Activation of this receptor by endogenous agonists like epinephrine, or by therapeutic agents, initiates a distinct signaling pathway that results in the relaxation of airway smooth muscle, leading to bronchodilation.[1]
The combination of these two actions in a single molecule provides a synergistic approach to maximizing airway opening.
Quantitative Pharmacological Profile
The potency and selectivity of navafenterol have been extensively characterized in preclinical in vitro studies. The following tables summarize the key quantitative data from receptor binding and functional assays.
Table 1: Muscarinic Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (pIC50) |
| Human M1 | 9.9 |
| Human M2 | 9.9 |
| Human M3 | 9.5 |
| Human M4 | 10.4 |
| Human M5 | 8.8 |
Data derived from radioligand displacement assays. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.[3]
Table 2: Adrenergic Receptor Agonist Potency
| Receptor Subtype | Agonist Potency (pEC50) | Selectivity vs. β2 |
| Human β1 | 9.0 | 3-fold |
| Human β2 | 9.5 | - |
| Human β3 | 8.7 | 6-fold |
Data derived from cellular functional assays measuring cAMP production. pEC50 is the negative logarithm of the half-maximal effective concentration.[3]
Table 3: Functional Activity in Isolated Tissues
| Tissue Preparation | Pharmacological Action | Potency |
| Electrically Stimulated Guinea Pig Trachea | Antimuscarinic (inhibition of contraction) | pIC50: 8.6 |
| Spontaneous Tone Guinea Pig Trachea | β2-agonist (relaxation) | pEC50: 8.8 |
These ex vivo assays confirm the dual functionality of navafenterol in a more physiologically relevant system.[1]
Signaling Pathways
The dual mechanism of navafenterol involves two distinct intracellular signaling cascades, which are initiated upon its binding to the M3 and β2 receptors on airway smooth muscle cells.
M3 Muscarinic Receptor Antagonism Pathway
Navafenterol acts as a competitive antagonist at the M3 receptor, preventing acetylcholine (ACh) from initiating the Gq protein-coupled signaling cascade. This blockade inhibits the production of inositol (B14025) trisphosphate (IP3), thereby preventing the release of intracellular calcium (Ca2+) and subsequent smooth muscle contraction.
β2-Adrenergic Receptor Agonism Pathway
As an agonist, navafenterol binds to and activates the β2-adrenergic receptor, which is coupled to the Gs stimulatory protein. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
References
- 1. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Functional characterization of opioid receptor ligands by aequorin luminescence-based calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-8871: A Preclinical Review of a Novel Dual-Pharmacology Bronchodilator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD-8871, also known as navafenterol, is an investigational inhaled long-acting dual-pharmacology molecule that combines a muscarinic M3 receptor antagonist (M3A) and a β2-adrenoceptor agonist (B2A) in a single entity.[1][2] This novel approach to bronchodilation is under development for the treatment of chronic obstructive pulmonary disease (COPD) and potentially asthma. The therapeutic rationale for a MABA (Muscarinic Antagonist and Beta-2 Agonist) is to achieve superior bronchodilation compared to single-agent therapies by targeting two distinct pathways that regulate airway smooth muscle tone.[3] This whitepaper provides a comprehensive review of the available preclinical data for AZD-8871, focusing on its pharmacological profile, and includes detailed experimental methodologies and data presented for scientific evaluation.
Core Pharmacological Profile
AZD-8871 is characterized by its potent and sustained dual activity as both a muscarinic antagonist and a β2-adrenoceptor agonist. Preclinical studies have demonstrated its high affinity and functional activity at these receptors, supporting its potential for once-daily dosing in humans.[1]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AZD-8871.
Table 1: In Vitro Receptor Binding and Functional Potency of AZD-8871
| Parameter | Species/System | Value | Reference |
| Muscarinic Receptor (M3) Antagonism | |||
| pIC50 (Binding Affinity) | Human M3 Receptor | 9.5 | [1] |
| Half-life (at M3 Receptor) | Human M3 Receptor | 4.97 hours | [1] |
| pIC50 (Functional Antagonism) | Guinea Pig Electrically Stimulated Trachea | 8.6 | [1] |
| Muscarinic Receptor (M2) Antagonism | |||
| Half-life (at M2 Receptor) | Human M2 Receptor | 0.46 hours | [1] |
| β2-Adrenoceptor Agonism | |||
| pEC50 (Functional Agonism) | Guinea Pig Spontaneous Tone Isolated Trachea | 8.8 | [1] |
| β-Adrenoceptor Selectivity | |||
| Selectivity for β2 over β1 | - | 3-fold | [1] |
| Selectivity for β2 over β3 | - | 6-fold | [1] |
Table 2: In Vivo Preclinical Efficacy of AZD-8871
| Species | Model | Endpoint | Key Findings | Reference |
| Guinea Pig | Acetylcholine-induced bronchoconstriction | Prevention of bronchoconstriction | Nebulized AZD-8871 effectively prevents bronchoconstriction with minimal effects on salivation and heart rate. | [1] |
| Dog | Acetylcholine-induced bronchoconstriction | Duration of bronchoprotective effect | Long-lasting effects with a bronchoprotective half-life greater than 24 hours. | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of AZD-8871
The dual mechanism of action of AZD-8871 targets two key signaling pathways in airway smooth muscle cells, leading to bronchodilation.
Caption: Dual signaling pathway of AZD-8871 in airway smooth muscle cells.
Experimental Workflow: In Vitro Functional Assay
The following diagram illustrates a typical workflow for assessing the dual functional activity of a MABA compound like AZD-8871 in isolated tissue.
Caption: Workflow for in vitro functional assessment of AZD-8871.
Experimental Protocols
Detailed experimental protocols for the key preclinical assays are provided below, based on published methodologies for similar compounds.
M3 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (pIC50) of AZD-8871 for the human M3 muscarinic receptor.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.
-
Radioligand: [3H]-N-methylscopolamine ([3H]NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
AZD-8871 at various concentrations.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Prepare a dilution series of AZD-8871.
-
In a 96-well plate, add cell membranes, [3H]NMS, and either buffer, AZD-8871, or atropine.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the AZD-8871 concentration to generate a competition curve and determine the IC50, which is then converted to pIC50.
-
Isolated Guinea Pig Trachea Functional Assays
-
Objective: To assess the dual functional activity of AZD-8871 as a muscarinic antagonist and a β2-adrenoceptor agonist.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution.
-
Organ bath system with isometric force transducers.
-
Electrical field stimulation (EFS) equipment.
-
Propranolol (B1214883) (β-adrenoceptor antagonist).
-
AZD-8871 at various concentrations.
-
-
Protocol for Muscarinic Antagonism (pIC50):
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal ring preparations and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce cholinergic contractions using EFS.
-
Once a stable contraction is achieved, add cumulative concentrations of AZD-8871 to the organ bath in the presence of propranolol (to block any β2-agonist effects).
-
Record the relaxation of the EFS-induced contraction.
-
Construct a concentration-response curve and calculate the pIC50 for muscarinic antagonism.
-
-
Protocol for β2-Adrenoceptor Agonism (pEC50):
-
Follow steps 1-3 as above.
-
Assess the spontaneous tone of the tracheal rings.
-
Add cumulative concentrations of AZD-8871 to the organ bath.
-
Record the relaxation of the spontaneous tone.
-
Construct a concentration-response curve and calculate the pEC50 for β2-adrenoceptor agonism.
-
In Vivo Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To evaluate the in vivo bronchoprotective effects of AZD-8871.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Mechanical ventilator.
-
Nebulizer for drug administration.
-
Acetylcholine (ACh) solution for intravenous administration.
-
Equipment to measure airway resistance and compliance.
-
-
Protocol:
-
Anesthetize the guinea pig and perform a tracheotomy.
-
Connect the animal to a mechanical ventilator and monitor baseline airway pressure.
-
Administer nebulized AZD-8871 or vehicle control.
-
At a specified time point after drug administration, challenge the animal with an intravenous injection of ACh to induce bronchoconstriction.
-
Measure the peak increase in airway resistance.
-
Calculate the percentage inhibition of the ACh-induced bronchoconstriction by AZD-8871 compared to the vehicle control.
-
To determine the duration of action, perform ACh challenges at various time points after AZD-8871 administration.
-
Conclusion
The preclinical data for AZD-8871 strongly support its profile as a potent, long-acting, dual-pharmacology MABA. Its high affinity and selectivity for the M3 and β2-adrenoceptor, respectively, translate into effective and sustained bronchodilation in in vivo models. These findings have provided a solid foundation for the clinical development of AZD-8871 as a potential once-daily treatment for obstructive lung diseases such as COPD. The experimental protocols outlined in this document provide a framework for the continued investigation and understanding of this and other novel respiratory therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol saccharinate, a novel long-acting muscarinic antagonist (LAMA) and β2-adrenergic receptor agonist (LABA), is a promising therapeutic agent for chronic obstructive pulmonary disease (COPD). Its dual pharmacology offers the potential for enhanced bronchodilation compared to monotherapies. This technical guide provides an in-depth analysis of the M3 muscarinic receptor antagonist activity of Navafenterol, a critical component of its therapeutic profile. The document outlines quantitative binding and functional data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The M3 receptor antagonist potency of Navafenterol has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Navafenterol Binding Affinity for Muscarinic Receptors
| Receptor Subtype | Parameter | Value | Species | Source |
| Human M3 | pIC50 | 9.5 | Human | [1][2][3](4) |
| Human M2 | - | Kinetic selectivity for M3 over M2 | Human | [1][2][3](4) |
| Human M1 | pIC50 | 9.9 | Human | [5](6) |
| Human M4 | pIC50 | 10.4 | Human | [5](6) |
| Human M5 | pIC50 | 8.8 | Human | [5](6) |
Table 2: Navafenterol Functional Antagonist Activity at the M3 Receptor
| Assay | Parameter | Value | Tissue/System | Species | Source |
| Electrical Field Stimulation | pIC50 | 8.6 | Trachea | Guinea Pig | [1][2][3](4) |
| Acetylcholine-induced contraction | pA2 | Not Reported | - | - | - |
Table 3: Navafenterol Kinetic Binding Properties at Muscarinic Receptors
| Receptor Subtype | Parameter | Value | Species | Source |
| Human M3 | Half-life (t½) | 4.97 hours | Human | [1][2][3](4) |
| Human M2 | Half-life (t½) | 0.46 hours | Human | [1][2][3](4) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe representative protocols for assessing the M3 receptor antagonist activity of compounds like Navafenterol.
M3 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the M3 muscarinic receptor by measuring the displacement of a radiolabeled ligand.
1. Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), varying concentrations of the test compound (Navafenterol), and a fixed concentration of [³H]-NMS (typically at its Kd value).
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (wells with excess atropine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pIC50 is the negative logarithm of the IC50 value.
Functional Antagonism Assay in Isolated Guinea Pig Trachea
This ex vivo assay assesses the ability of a test compound to inhibit the contraction of airway smooth muscle induced by a muscarinic agonist, providing a measure of its functional antagonist potency.
1. Materials:
-
Tissue: Trachea isolated from a male Dunkin-Hartley guinea pig.
-
Organ Bath: A temperature-controlled (37°C) organ bath system with an isometric force transducer.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Agonist: Acetylcholine (B1216132) (ACh) or carbachol.
-
Test Compound: this compound.
2. Procedure:
-
Tissue Preparation: Isolate the trachea and prepare tracheal rings or strips. Mount the tissues in the organ baths containing PSS under a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Contraction Induction (Control): Generate a cumulative concentration-response curve to a muscarinic agonist like acetylcholine to establish a baseline contractile response.
-
Antagonist Incubation: In separate tissues, after washing out the agonist, incubate with a single concentration of Navafenterol for a predetermined period (e.g., 30-60 minutes).
-
Contraction Induction (in the presence of Antagonist): Generate a second cumulative concentration-response curve to the same agonist in the presence of Navafenterol.
-
Schild Analysis (for pA2 determination): Repeat steps 4 and 5 with at least three different concentrations of Navafenterol.
3. Data Analysis:
-
Measure the magnitude of contraction in response to the agonist.
-
Plot the contractile response against the logarithm of the agonist concentration to generate concentration-response curves.
-
For a competitive antagonist, the concentration-response curves in the presence of the antagonist will be shifted to the right in a parallel manner.
-
pIC50 Calculation: From a single antagonist concentration, the IC50 of the antagonist against a fixed concentration of the agonist can be determined. The pIC50 is the negative logarithm of this value.
-
pA2 Calculation (Schild Analysis):
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Plot log(DR-1) against the negative logarithm of the molar concentration of the antagonist ([B]).
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
M3 Receptor Signaling Pathway and Antagonism by Navafenterol
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7][8](7) The following diagram illustrates this pathway and the point of inhibition by Navafenterol.
Caption: M3 Receptor Signaling Pathway and Navafenterol's Point of Antagonism.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay to determine the M3 receptor affinity of a compound.
Caption: Workflow for M3 Receptor Radioligand Binding Assay.
Experimental Workflow for Functional Antagonism Assay
This diagram illustrates the process of assessing the functional antagonist activity of a compound in an isolated tissue preparation.
Caption: Workflow for Functional Antagonism Assay in Isolated Guinea Pig Trachea.
References
- 1. Role of acetylcholinesterase in airway epithelium-mediated inhibition of acetylcholine-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neuron.mefst.hr [neuron.mefst.hr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol saccharinate (also known as AZD-8871) is an investigational inhaled long-acting dual-pharmacology molecule that exhibits both muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist (MABA) activity.[1][2] This dual mechanism of action offers a promising therapeutic approach for the management of chronic obstructive pulmonary disease (COPD) and asthma by targeting two key pathways involved in bronchoconstriction.[3][4] This technical guide provides an in-depth overview of the β2-adrenergic agonist effects of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: β2-Adrenergic Agonism
Navafenterol functions as a potent and selective β2-adrenoceptor agonist.[3] The activation of β2-adrenergic receptors, which are G-protein coupled receptors located on the smooth muscle cells of the airways, initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway
The binding of Navafenterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.
Quantitative Data
The following tables summarize the key quantitative data regarding the β2-adrenergic agonist activity of Navafenterol from preclinical and clinical studies.
Table 1: Preclinical Receptor Binding and Functional Potency
| Parameter | Species/System | Value | Reference |
| β2-adrenoceptor pEC50 | Human recombinant | 9.5 | [3] |
| β1-adrenoceptor pEC50 | Human recombinant | 9.0 | [3] |
| β3-adrenoceptor pEC50 | Human recombinant | 8.7 | [3] |
| β2 vs β1 selectivity | - | 3-fold | [3] |
| β2 vs β3 selectivity | - | 6-fold | [3] |
| Functional Activity (pEC50) | Isolated guinea pig trachea (spontaneous tone) | 8.8 | [5] |
Table 2: Clinical Pharmacodynamic Effects (Bronchodilation) in COPD Patients (Phase I, Single Dose, NCT02573155)
| Dose | Change from Baseline in Trough FEV1 (L) | p-value vs. Placebo | Reference |
| Navafenterol 400 µg | 0.111 (95% CI: 0.059, 0.163) | < 0.0001 | [1] |
| Navafenterol 1800 µg | 0.210 (95% CI: 0.156, 0.264) | < 0.0001 | [1] |
Table 3: Clinical Pharmacodynamic Effects (Bronchodilation) in COPD Patients (Phase IIa, 14 Days, NCT03645434)
| Treatment | Change from Baseline in Trough FEV1 (L) at Day 15 (LS Mean Difference) | p-value | Reference |
| Navafenterol 600 µg vs. Placebo | 0.202 | < 0.0001 | [6][7] |
| Navafenterol 600 µg vs. Umeclidinium/Vilanterol (62.5/25 µg) | -0.046 | 0.075 | [6][7] |
Table 4: Clinical Pharmacodynamic Effects (Bronchodilation) in Mild Asthma Patients (Phase I, Single Ascending Dose, NCT02573155)
| Dose | Mean Change from Baseline in Trough FEV1 (L) | Onset of Action | Duration of Bronchodilation | Reference |
| ≥200 µg | 0.186 - 0.463 | Within 5 minutes | 24-36 hours | [8] |
Experimental Protocols
Detailed experimental protocols for the evaluation of Navafenterol are outlined below. These are based on published study methodologies and established pharmacological techniques.
In Vitro Evaluation of β2-Adrenergic Agonist Activity in Guinea Pig Trachea
Objective: To determine the functional potency and duration of action of Navafenterol as a β2-adrenergic agonist in an isolated tissue model.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The tracheas are cleaned of adherent connective tissue and cut into rings.
-
Organ Bath Setup: Tracheal rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: After an equilibration period, the tracheal rings are pre-contracted with a submaximal concentration of a contractile agent such as histamine (B1213489) or methacholine (B1211447) to induce a stable tone.[9]
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, cumulative concentrations of Navafenterol are added to the organ baths. The relaxation response at each concentration is recorded until a maximal response is achieved.
-
Data Analysis: The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. The pD2 (-log EC50) value is calculated to determine the potency of Navafenterol.[9]
Ex Vivo Evaluation in Human Precision-Cut Lung Slices (hPCLS)
Objective: To assess the bronchoprotective effects of Navafenterol in a more physiologically relevant human tissue model.
Methodology:
-
Tissue Procurement: Human lung tissue is obtained from donor lungs deemed unsuitable for transplantation, with appropriate ethical approval.[10]
-
hPCLS Preparation: The lung tissue is inflated with a low-melting-point agarose (B213101) solution. Cylindrical cores are then punched from the inflated tissue and sliced into uniform thicknesses (typically 250-300 µm) using a vibratome.[10][11]
-
Culture: The hPCLS are cultured in a suitable medium, allowing for recovery and maintenance of tissue viability.[12]
-
Bronchoconstriction Induction: Bronchoconstriction is induced by adding an agent such as histamine or a thromboxane (B8750289) A2 analog. The airway area is measured using microscopy and image analysis software.
-
Navafenterol Treatment: In separate experiments, hPCLS are pre-treated with Navafenterol before the addition of the bronchoconstricting agent. The inhibitory effect of Navafenterol on the reduction of airway area is quantified.
-
Data Analysis: The percentage of airway narrowing is calculated and compared between control and Navafenterol-treated slices to determine its bronchoprotective efficacy.
Clinical Trial Protocol for Evaluating Bronchodilator Effects in COPD (Based on NCT03645434)
Objective: To evaluate the efficacy, safety, and pharmacokinetics of inhaled Navafenterol in patients with moderate-to-severe COPD.
Study Design: A randomized, double-blind, double-dummy, three-way complete crossover study.[6][13]
Participants: Patients with a diagnosis of moderate-to-severe COPD.
Treatments:
-
Navafenterol 600 µg once daily via inhalation
-
Placebo
-
Umeclidinium/Vilanterol (62.5 µg/25 µg) once daily
Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 15.[6][13]
Secondary Endpoints:
-
Change from baseline in peak FEV1
-
Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores
-
Adverse events
-
Pharmacokinetics
Methodology:
-
Screening and Randomization: Eligible patients undergo a screening period and are then randomized to one of the three treatment sequences.
-
Treatment Periods: Each treatment is administered for 14 days, separated by a washout period.
-
Spirometry: Spirometry is performed at baseline and at various time points throughout the study to measure FEV1.
-
Symptom Assessment: Patients complete the BCSS and CAT questionnaires to assess COPD symptoms.
-
Safety Monitoring: Adverse events, vital signs, and other safety parameters are monitored throughout the study.
-
Pharmacokinetic Sampling: Blood samples are collected at specified time points to determine the plasma concentrations of Navafenterol.
-
Statistical Analysis: The change from baseline in FEV1 and other endpoints are analyzed using appropriate statistical models to compare the effects of Navafenterol with placebo and the active comparator.
Conclusion
This compound is a potent β2-adrenergic receptor agonist with a rapid onset and long duration of action, demonstrating significant bronchodilator effects in both preclinical models and clinical trials in patients with COPD and asthma. Its dual MABA activity positions it as a promising candidate for the treatment of obstructive airway diseases. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology and clinical potential of Navafenterol.
References
- 1. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Navafenterol (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Navafenterol for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Navafenterol (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. iivs.org [iivs.org]
- 13. publications.ersnet.org [publications.ersnet.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol (also known as AZD-8871 and formerly LAS191351) is an investigational, inhaled, long-acting dual-pharmacology bronchodilator. It combines the functionalities of a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist within a single molecule.[1] This unique characteristic classifies Navafenterol as a Muscarinic Antagonist and β2-Agonist (MABA), a novel class of treatment for chronic obstructive pulmonary disease (COPD).[2] The rationale behind this dual-action approach is to achieve superior bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction and relaxation. This document provides an in-depth technical guide to the pharmacological profile of Navafenterol, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Mechanism of Action
Navafenterol exerts its bronchodilatory effects through two distinct and complementary mechanisms:
-
Muscarinic M3 Receptor Antagonism: By competitively inhibiting the binding of acetylcholine (B1216132) to M3 muscarinic receptors on airway smooth muscle, Navafenterol prevents the associated signaling cascade that leads to bronchoconstriction.[3][4]
-
β2-Adrenergic Receptor Agonism: Navafenterol stimulates β2-adrenergic receptors on airway smooth muscle cells, activating a signaling pathway that results in smooth muscle relaxation and subsequent bronchodilation.[3][4]
This dual mechanism of action is designed to provide potent and sustained improvement in lung function for patients with COPD.[5]
Figure 1: Dual Mechanism of Action of Navafenterol.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of Navafenterol.
Table 1: Muscarinic Receptor Binding Affinity
| Receptor Subtype | pIC50 | Reference(s) |
| Human M1 | 9.9 | [6][7] |
| Human M2 | 9.9 | [6][7] |
| Human M3 | 9.5 | [6][7] |
| Human M4 | 10.4 | [6][7] |
| Human M5 | 8.8 | [6][7] |
Table 2: Adrenergic Receptor Agonist Potency
| Receptor Subtype | pEC50 | Selectivity vs. β2 | Reference(s) |
| β1-adrenoceptor | 9.0 | 3-fold | [6][7] |
| β2-adrenoceptor | 9.5 | - | [6][7] |
| β3-adrenoceptor | 8.7 | 6-fold | [6][7] |
Table 3: Kinetic and Functional Parameters
| Parameter | Value | Tissue/Receptor | Reference(s) |
| M3 Receptor Half-life | 4.97 hours | Human M3 | [5][6] |
| M2 Receptor Half-life | 0.46 hours | Human M2 | [5][6] |
| Antimuscarinic Activity (pIC50) | 8.6 | Isolated Guinea Pig Trachea (electrically stimulated) | [5][6] |
| β2-Agonist Activity (pEC50) | 8.8 | Isolated Guinea Pig Trachea (spontaneous tone) | [5][6] |
| Histamine (B1213489) H1 Receptor Affinity (pIC50) | 7.1 (IC50 = 85 nM) | - | [4] |
Experimental Protocols
Detailed experimental protocols for the characterization of Navafenterol are summarized below. These protocols are based on standard pharmacological assays and information from preclinical studies of Navafenterol.
Receptor Binding Assays (Muscarinic Receptors)
-
Objective: To determine the binding affinity (pIC50) of Navafenterol for human muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing individual human muscarinic receptor subtypes are prepared.
-
Radioligand: A specific radioligand, such as [3H]-N-methylscopolamine, is used to label the muscarinic receptors.
-
Competitive Binding: Assays are performed in a multi-well plate format. Constant concentrations of the receptor preparation and radioligand are incubated with increasing concentrations of Navafenterol.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Navafenterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is calculated as the negative logarithm of the IC50.[8][9]
-
Figure 2: Workflow for Muscarinic Receptor Binding Assay.
Functional Assays (Adrenergic Receptors)
-
Objective: To determine the functional potency (pEC50) of Navafenterol at human β-adrenergic receptor subtypes (β1, β2, and β3).
-
Methodology:
-
Cell Culture: Cells stably expressing individual human β-adrenergic receptor subtypes are cultured.
-
cAMP Measurement: The assay measures the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon β-receptor stimulation.
-
Assay Procedure: Cells are incubated with increasing concentrations of Navafenterol.
-
Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of Navafenterol that produces 50% of the maximal response (EC50) is determined. The pEC50 is calculated as the negative logarithm of the EC50.
-
Isolated Tissue Assays (Guinea Pig Trachea)
-
Objective: To assess the dual antimuscarinic and β2-agonist functional activity of Navafenterol in a physiologically relevant tissue.
-
Methodology:
-
Tissue Preparation: Tracheal chains are prepared from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.[2]
-
Antimuscarinic Activity:
-
Tracheal tissues are contracted by electrical field stimulation (EFS) or a muscarinic agonist like acetylcholine.
-
The relaxing effect of cumulative concentrations of Navafenterol is measured, and the pIC50 is calculated.[6]
-
-
β2-Agonist Activity:
-
The spontaneous tone of the tracheal tissue is measured.
-
The relaxant effect of cumulative concentrations of Navafenterol is recorded, and the pEC50 is determined.[6]
-
-
Figure 3: Workflow for Isolated Guinea Pig Trachea Functional Assay.
In Vivo Bronchoprotection Studies (Dog Model)
-
Objective: To evaluate the bronchoprotective effects and duration of action of Navafenterol in vivo.
-
Methodology:
-
Animal Model: Anesthetized dogs are used.
-
Bronchoconstriction Challenge: Bronchoconstriction is induced by an intravenous infusion of acetylcholine.
-
Drug Administration: Nebulized Navafenterol is administered at various doses.
-
Measurement: Lung resistance is measured to assess the degree of bronchoconstriction.
-
Data Analysis: The ability of Navafenterol to prevent the acetylcholine-induced increase in lung resistance is quantified to determine its bronchoprotective effect and duration of action.[5]
-
Human Precision-Cut Lung Slices (hPCLS) Studies
-
Objective: To investigate the bronchoprotective effect of Navafenterol in a human ex vivo model.
-
Methodology:
-
Tissue Preparation: Precision-cut lung slices are prepared from human donor lungs.[4][10]
-
Bronchoconstriction: Bronchoconstriction is induced using non-muscarinic contractile agonists such as histamine or a thromboxane (B8750289) A2 analog (U46619).[11]
-
Treatment: hPCLS are pre-treated with Navafenterol.
-
Imaging: Airway narrowing is visualized and quantified using video microscopy.
-
Data Analysis: The ability of Navafenterol to attenuate agonist-induced bronchoconstriction is assessed. To isolate the β2-agonist effect, experiments are also conducted in the presence of a β-blocker like propranolol.[11]
-
Clinical Pharmacology
Phase I and II clinical trials have evaluated the efficacy, safety, and pharmacokinetics of inhaled Navafenterol in patients with moderate-to-severe COPD.
Efficacy
-
Forced Expiratory Volume in 1 second (FEV1):
-
In a Phase 2a trial, once-daily Navafenterol (600 µg) for 14 days resulted in a statistically significant improvement in trough FEV1 compared to placebo.[12][13] The improvement was comparable to the active comparator, a fixed-dose combination of umeclidinium/vilanterol (UMEC/VI).[12][13]
-
Navafenterol demonstrated a rapid onset of action, with a significantly greater improvement in peak FEV1 compared to UMEC/VI on day 14.[12]
-
A Phase I study in COPD patients showed that single doses of Navafenterol (400 µg and 1800 µg) produced sustained bronchodilation over 36 hours and were superior to placebo.[8][14] The higher dose was also superior to indacaterol (B1671819) and tiotropium.[8][14]
-
Safety and Tolerability
-
Across clinical trials, Navafenterol has been generally well-tolerated.[14]
-
Commonly reported adverse events include headache and nasopharyngitis.[14]
-
No major safety concerns have been identified in the clinical studies conducted to date.[14]
Conclusion
Navafenterol (AZD-8871) is a potent, dual-acting M3 antagonist and β2-agonist with a pharmacological profile that supports its development as a once-daily inhaled therapy for COPD. Preclinical data demonstrate high affinity for the M3 receptor and potent agonism at the β2-adrenoceptor, with selectivity over other muscarinic and adrenergic receptor subtypes. Functional and in vivo studies have confirmed its dual mechanism of action and long-lasting bronchoprotective effects. Early-phase clinical trials in patients with COPD have shown promising efficacy in improving lung function, with a rapid onset of action and a favorable safety and tolerability profile. Further investigation in larger and longer clinical trials is warranted to fully establish the therapeutic potential of Navafenterol in the management of COPD.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4484628.fs1.hubspotusercontent-na1.net [4484628.fs1.hubspotusercontent-na1.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of animal models for predicting bronchodilator efficacy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on an isolated innervated preparation of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol [protocols.io]
- 10. Biphasic contraction of isolated guinea pig tracheal chains by superoxide radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. goldcopd.org [goldcopd.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Navafenterol saccharinate (also known as AZD8871), a novel, inhaled, long-acting dual-pharmacology muscarinic antagonist and β₂-adrenoceptor agonist (MABA) in development for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1]
Core Mechanism of Action
Navafenterol is a single molecule designed to act on two key pathways involved in the pathophysiology of COPD:
-
M3 Muscarinic Receptor Antagonism: By blocking the M3 receptors on airway smooth muscle, Navafenterol inhibits acetylcholine-induced bronchoconstriction.[1]
-
β₂-Adrenoceptor Agonism: By stimulating β₂-adrenoceptors, Navafenterol induces bronchodilation through the relaxation of airway smooth muscle.[1]
This dual mechanism allows for a synergistic bronchodilator effect from a single therapeutic agent.[1]
Signaling Pathway
Caption: Dual signaling pathway of Navafenterol in airway smooth muscle cells.
Preclinical Data
In Vitro Receptor Binding and Functional Activity
Navafenterol has demonstrated high potency and selectivity in a range of in vitro assays.
| Receptor/Enzyme | Assay Type | Species | Value | Unit | Reference |
| M1 Muscarinic Receptor | Radioligand Binding | Human | 9.9 | pIC₅₀ | [2] |
| M2 Muscarinic Receptor | Radioligand Binding | Human | 9.9 | pIC₅₀ | [2] |
| M3 Muscarinic Receptor | Radioligand Binding | Human | 9.5 | pIC₅₀ | [2] |
| M4 Muscarinic Receptor | Radioligand Binding | Human | 10.4 | pIC₅₀ | [2] |
| M5 Muscarinic Receptor | Radioligand Binding | Human | 8.8 | pIC₅₀ | [2] |
| β₁-Adrenoceptor | Functional Assay | Human | 9.0 | pEC₅₀ | [2] |
| β₂-Adrenoceptor | Functional Assay | Human | 9.5 | pEC₅₀ | [2] |
| β₃-Adrenoceptor | Functional Assay | Human | 8.7 | pEC₅₀ | [2] |
| M3 Receptor Dissociation | Kinetic Assay | Human | 4.97 | Half-life (hours) | [1] |
| M2 Receptor Dissociation | Kinetic Assay | Human | 0.46 | Half-life (hours) | [1] |
| Electrically Stimulated Trachea | Functional Assay | Guinea Pig | 8.6 | pIC₅₀ | [1][3] |
| Spontaneous Tone Isolated Trachea | Functional Assay | Guinea Pig | 8.8 | pEC₅₀ | [1][3] |
In Vivo Bronchoprotective Effects
In vivo studies in animal models have confirmed the bronchoprotective and long-lasting effects of Navafenterol.
| Animal Model | Challenge | Effect | Measurement | Value | Unit | Reference |
| Guinea Pig | Acetylcholine | Bronchoprotection | Dose-proportional inhibition | ID₄₀ of 0.40 | µg/kg | [2] |
| Dog | Acetylcholine | Bronchoprotection | Long-lasting effect | >24 | Half-life (hours) | [1][3] |
| Guinea Pig | Pilocarpine | Antisialagogue | Maximal inhibition of sialorrhea | 65 ± 11 | % at 300 µg/mL | [2] |
Clinical Data
Navafenterol has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.
Phase I Clinical Trial (NCT02573155)
This study assessed single ascending doses of Navafenterol in patients with moderate to severe COPD.[4]
| Treatment Group | N | Change from Baseline in Trough FEV₁ (L) | p-value vs Placebo | Reference |
| Navafenterol 400 µg | 38 | 0.111 | <0.0001 | |
| Navafenterol 1800 µg | 38 | 0.210 | <0.0001 | |
| Placebo | 38 | - | - | |
| Indacaterol 150 µg | 38 | - | - | |
| Tiotropium 18 µg | 38 | - | - |
FEV₁: Forced Expiratory Volume in 1 second
Phase IIa Clinical Trial (NCT03645434)
This study evaluated the efficacy and safety of once-daily Navafenterol over a 14-day period in patients with moderate-to-severe COPD.[5]
| Treatment Group | N | LS Mean Difference in Trough FEV₁ vs Placebo (L) | p-value vs Placebo | LS Mean Difference in Trough FEV₁ vs Umeclidinium/Vilanterol (L) | p-value vs Umeclidinium/Vilanterol | Reference |
| Navafenterol 600 µg | 73 | 0.202 | <0.0001 | -0.046 | 0.075 | [5] |
| Umeclidinium/Vilanterol (62.5/25 µg) | 73 | - | - | - | - | [5] |
| Placebo | 73 | - | - | - | - | [5] |
LS Mean: Least-Squares Mean
Experimental Protocols
Preclinical Experimental Workflows
Caption: A generalized workflow for the preclinical evaluation of Navafenterol.
-
Objective: To determine the binding affinity of Navafenterol for muscarinic and adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human recombinant receptor subtypes (M1-M5, β₁-β₃) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand and varying concentrations of Navafenterol.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: Radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Analysis: The concentration of Navafenterol that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and converted to an inhibition constant (Ki). The pIC₅₀ is calculated as the negative logarithm of the IC₅₀.
-
-
Objective: To assess the ability of Navafenterol to protect against induced bronchoconstriction.
-
Methodology:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are used.
-
Drug Administration: Navafenterol is administered via inhalation (nebulization).
-
Bronchoconstriction Induction: Acetylcholine is administered intravenously to induce bronchoconstriction.
-
Measurement: Airway resistance is measured to assess the degree of bronchoconstriction.
-
Analysis: The dose of Navafenterol required to inhibit the acetylcholine-induced bronchoconstriction by 40% (ID₄₀) is calculated.[2]
-
Clinical Trial Protocol Workflow (NCT03645434 - Phase IIa)
Caption: Workflow for the Phase IIa clinical trial (NCT03645434).
-
Design: A multicenter, randomized, double-blind, double-dummy, three-way crossover study.[5]
-
Population: Patients with moderate-to-severe COPD.[5]
-
Treatments:
-
Navafenterol 600 µg once daily
-
Umeclidinium/Vilanterol (62.5/25 µg) once daily
-
Placebo[5]
-
-
Primary Endpoint: Change from baseline in trough FEV₁ on day 15.[5]
-
Secondary Endpoints:
-
Change from baseline in peak FEV₁
-
Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS)
-
Change from baseline in COPD Assessment Tool (CAT)
-
Adverse events
-
Pharmacokinetics[5]
-
Safety and Tolerability
Across clinical trials, Navafenterol has been generally well-tolerated.[5] In the Phase IIa study, the safety profile of Navafenterol was similar to that of placebo and the active comparator.[5] No serious adverse events were reported in the Navafenterol treatment period.[5] In a Phase I study, the most frequently reported treatment-emergent adverse events were headache and nasopharyngitis.[6]
Conclusion
This compound represents a promising advancement in COPD therapy, offering the benefits of dual bronchodilation in a single molecule. Its potent and selective preclinical profile has been supported by positive efficacy and safety data in early-phase clinical trials. Further investigation in larger, long-term clinical trials is warranted to fully establish its role in the management of COPD.[7]
References
- 1. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Navafenterol (B609425) saccharinate (AZD8871) is a novel, inhaled, long-acting dual-pharmacology bronchodilator currently under investigation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As a single molecule that combines potent muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist (MABA) activities, navafenterol offers the potential for enhanced bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction. This technical guide provides an in-depth overview of the early-phase research on navafenterol, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and study designs.
Mechanism of Action
Navafenterol functions as a MABA, exerting its therapeutic effect through two distinct signaling pathways in airway smooth muscle cells.
As a muscarinic antagonist, navafenterol inhibits the binding of acetylcholine (B1216132) to M3 receptors on airway smooth muscle, preventing Gq protein-mediated signaling that leads to increased intracellular calcium and subsequent bronchoconstriction. Concurrently, as a β2-adrenergic agonist, it stimulates Gs protein-coupled β2-adrenergic receptors, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels, activation of Protein Kinase A, and ultimately, smooth muscle relaxation and bronchodilation.
Preclinical Research
In Vitro Receptor Binding and Functional Activity
Navafenterol has demonstrated high affinity and potency at human muscarinic and β2-adrenergic receptors.[1] In vitro studies have also confirmed its dual functional activity in isolated tissues.[1]
| Target Receptor | Parameter | Value | Assay Type |
| Human Muscarinic M1 | pIC50 | 9.9 | Radioligand Binding |
| Human Muscarinic M2 | pIC50 | 9.9 | Radioligand Binding |
| Human Muscarinic M3 | pIC50 | 9.5 | Radioligand Binding |
| Human Muscarinic M4 | pIC50 | 10.4 | Radioligand Binding |
| Human Muscarinic M5 | pIC50 | 8.8 | Radioligand Binding |
| Human β1-Adrenoceptor | pEC50 | 9.0 | Functional Assay |
| Human β2-Adrenoceptor | pEC50 | 9.5 | Functional Assay |
| Human β3-Adrenoceptor | pEC50 | 8.7 | Functional Assay |
| Guinea Pig Trachea (M3) | pIC50 | 8.6 | Functional Assay (EFS) |
| Guinea Pig Trachea (β2) | pEC50 | 8.8 | Functional Assay (Spontaneous Tone) |
| Table 1: In Vitro Receptor Binding and Functional Activity of Navafenterol.[1] |
Navafenterol exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with half-lives of 4.97 hours and 0.46 hours, respectively.[1] It is also selective for the β2-adrenoceptor over the β1 and β3 subtypes by 3- and 6-fold, respectively.[1]
Experimental Protocols: In Vitro Assays
-
Objective: To determine the binding affinity (IC50) of navafenterol for muscarinic and β-adrenergic receptor subtypes.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1-M5 or β1-β3 receptors.
-
Radioligands (e.g., [³H]-N-methylscopolamine for muscarinic receptors; [¹²⁵I]-cyanopindolol for β-adrenergic receptors).
-
Navafenterol saccharinate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filter plates.
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes are incubated in a 96-well plate with a fixed concentration of the appropriate radioligand and a range of concentrations of navafenterol.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., atropine (B194438) for muscarinic receptors).
-
The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filter plates using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation fluid is added to the dried filters, and the radioactivity is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to generate competition curves and calculate the IC50 values, which are then converted to pIC50 (-log(IC50)).
-
-
Objective: To assess the dual functional activity of navafenterol as both a muscarinic antagonist and a β2-agonist in a physiologically relevant tissue.
-
Materials:
-
Guinea pig tracheas.
-
Krebs-Henseleit solution.
-
Organ bath system with force transducers.
-
Electrical field stimulation (EFS) electrodes.
-
Contractile agents (e.g., acetylcholine, histamine).
-
This compound.
-
-
Procedure:
-
Tracheal rings are prepared and mounted in organ baths containing gassed Krebs-Henseleit solution at 37°C.
-
The tissues are allowed to equilibrate under a resting tension.
-
To assess muscarinic antagonism: Contractions are induced by EFS, which stimulates cholinergic nerves to release acetylcholine. Concentration-response curves to EFS are generated in the absence and presence of increasing concentrations of navafenterol to determine its inhibitory effect (pIC50).
-
To assess β2-agonism: The intrinsic tone of the tracheal smooth muscle is measured, or a submaximal contraction is induced with a spasmogen like histamine. Cumulative concentrations of navafenterol are then added to measure the relaxation response and determine its potency (pEC50).
-
Changes in tissue tension are recorded, and concentration-response curves are plotted to calculate potency and efficacy values.
-
Clinical Research: Phase I and IIa Studies
Early-phase clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of inhaled navafenterol in healthy volunteers, patients with mild asthma, and patients with moderate-to-severe COPD.
Phase I Studies
A randomized, single-blind, placebo-controlled, single-ascending-dose study (NCT02573155, Part 1) in patients with mild asthma demonstrated that navafenterol was generally well tolerated at doses from 50 to 2100 μg.[2] It exhibited a rapid onset of action (within 5 minutes) and sustained bronchodilation for 24-36 hours at doses ≥200 μg.[2]
Another Phase I study (NCT02573155, Part 2) in patients with moderate-to-severe COPD, which was a randomized, five-way crossover study, showed that single doses of navafenterol (400 μg and 1800 μg) resulted in statistically significant improvements in trough Forced Expiratory Volume in 1 second (FEV1) compared to placebo.[3][4]
| Parameter | Navafenterol 400 µg | Navafenterol 1800 µg | Indacaterol 150 µg | Tiotropium 18 µg | Placebo |
| Change from Baseline in Trough FEV1 (L) on Day 2 | 0.111 | 0.210 | 0.141 | 0.145 | - |
| p-value vs Placebo | <0.0001 | <0.0001 | <0.0001 | <0.0001 | - |
| LS Mean Difference vs Indacaterol (L) | - | 0.069 (p<0.05) | - | - | - |
| LS Mean Difference vs Tiotropium (L) | - | 0.065 (p<0.05) | - | - | - |
| Treatment-Emergent Adverse Events (%) | 52.9% | 22.6% | 34.4% | 37.5% | 37.5% |
| Table 2: Key Pharmacodynamic and Safety Data from Phase I Study in COPD (NCT02573155, Part 2).[3][4] |
Pharmacokinetic analysis from Phase I studies revealed that plasma concentrations of navafenterol increased in a dose-proportional manner, peaking approximately 1 hour post-dose, with a terminal elimination half-life ranging from 15.96 to 23.10 hours.[2]
| Dose | tmax (median, h) | Cmax (pg/mL) | Terminal Half-life (h) |
| 400 µg | 1.0 | 199.3 | 12.9 - 14.2 |
| 1800 µg | 2.0 | 810.8 | 12.9 - 14.2 |
| Table 3: Pharmacokinetic Parameters of Navafenterol in COPD Patients.[5] |
Phase IIa Study
A Phase IIa, randomized, double-blind, three-way crossover study (NCT03645434) compared once-daily navafenterol 600 µg with placebo and an active comparator (umeclidinium/vilanterol, UMEC/VI) over 14 days in patients with moderate-to-severe COPD.[6][7]
| Parameter | Navafenterol 600 µg | UMEC/VI (62.5/25 µg) | Placebo |
| Change from Baseline in Trough FEV1 (L) on Day 15 | 0.202 (vs Placebo) | -0.046 (vs Navafenterol) | - |
| p-value | <0.0001 (vs Placebo) | 0.075 (vs Navafenterol) | - |
| Change from Baseline in Peak FEV1 (L) on Day 14 | 0.388 (vs Placebo) | 0.326 (vs Placebo) | - |
| p-value | <0.0001 (vs Placebo) | <0.0001 (vs Placebo) | - |
| LS Mean Difference (Navafenterol vs UMEC/VI) (L) | 0.062 (p=0.0385) | - | - |
| Treatment-Emergent Adverse Events (%) | 55.7% | 55.1% | 51.5% |
| Table 4: Key Efficacy and Safety Data from Phase IIa Study in COPD (NCT03645434).[6][7] |
The study concluded that once-daily navafenterol was well-tolerated and demonstrated similar improvements in lung function and COPD-related symptoms compared to the established LAMA/LABA combination.[6][7]
Experimental Protocol: Phase IIa Clinical Trial (NCT03645434)
-
Study Design: A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.[7]
-
Patient Population: Men and women aged 40-85 years with a clinical diagnosis of moderate-to-severe COPD.
-
Treatments:
-
Navafenterol 600 µg, once daily via dry powder inhaler.
-
Umeclidinium/vilanterol (62.5 µg/25 µg), once daily via Ellipta inhaler.
-
Placebo, once daily.
-
-
Study Periods: Each participant received all three treatments over three separate 14-day treatment periods, separated by washout periods of 42 to 49 days.
-
Primary Endpoint: Change from baseline in trough FEV1 on Day 15.[7]
-
Secondary Endpoints: Included change from baseline in peak FEV1, changes in symptom scores (Breathlessness, Cough and Sputum Scale - BCSS; COPD Assessment Tool - CAT), safety, and pharmacokinetics.[7]
-
Statistical Analysis: A mixed model for crossover designs was used to analyze the primary and secondary efficacy endpoints.[8]
Conclusion
The early-phase research on this compound has established its profile as a potent, long-acting MABA with a rapid onset of action. Preclinical data confirm its dual mechanism of action at the molecular and tissue levels. Phase I and IIa clinical trials have demonstrated its potential for clinically meaningful and sustained bronchodilation in patients with obstructive airways diseases, with a safety and tolerability profile comparable to existing therapies. These promising early-phase results support the continued investigation of navafenterol in larger, longer-term clinical trials to fully establish its efficacy and safety in the management of COPD and asthma.
References
- 1. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Release of inflammatory mediators from guinea pig trachea by electrical field stimulation: lack of neuronal involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro pharmacological profile of Navafenterol saccharinate (also known as AZD8871), a dual-action muscarinic M3 receptor antagonist and β2-adrenoceptor agonist.[1][2] The included protocols are representative methodologies for assessing the binding affinity and functional activity of Navafenterol and similar molecules.
Introduction
Navafenterol is a novel, inhaled, single-molecule bronchodilator that combines M3 muscarinic receptor antagonism and β2-adrenoceptor agonism.[3] This dual pharmacology aims to provide superior bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD) and asthma compared to single-agent therapies.[3][4] In vitro studies are crucial for characterizing the potency, selectivity, and mechanism of action of such compounds. The following sections detail the quantitative pharmacology of Navafenterol and provide protocols for key in vitro assays.
Quantitative Pharmacology of Navafenterol
The in vitro activity of Navafenterol has been characterized through various binding and functional assays. The data presented below is a summary of publicly available information.
Table 1: Muscarinic Receptor Binding Affinity of Navafenterol[6]
| Receptor Subtype | pIC50 |
| Human M1 | 9.9 |
| Human M2 | 9.9 |
| Human M3 | 9.5 |
| Human M4 | 10.4 |
| Human M5 | 8.8 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: β-Adrenoceptor Agonist Potency of Navafenterol[6]
| Receptor Subtype | pEC50 | Selectivity vs. β2 |
| β1 | 9.0 | 3-fold |
| β2 | 9.5 | - |
| β3 | 8.7 | 6-fold |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 3: Functional Activity of Navafenterol in Isolated Tissues[6][7]
| Tissue Preparation | Assay Type | Parameter | Value |
| Isolated Guinea Pig Trachea | Electrical Stimulation (Antagonism) | pIC50 | 8.6 |
| Isolated Guinea Pig Trachea | Spontaneous Tone (Agonism) | pEC50 | 8.8 |
Table 4: Kinetic Selectivity of Navafenterol at Muscarinic Receptors[6][7]
| Receptor Subtype | Half-life (t1/2) |
| M2 | 0.46 hours |
| M3 | 4.97 hours |
Signaling Pathways of Navafenterol
Navafenterol's dual mechanism of action involves two distinct signaling pathways in airway smooth muscle cells, leading to bronchodilation.
Caption: Dual signaling pathways of Navafenterol in airway smooth muscle cells.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize Navafenterol. These are representative protocols and may require optimization for specific laboratory conditions.
M3 Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of Navafenterol for the human M3 muscarinic receptor expressed in CHO-K1 cells.
Caption: Workflow for M3 muscarinic receptor radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of cell membrane preparation (typically 3-20 µg of protein).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or a high concentration of a known muscarinic antagonist (e.g., atropine) for non-specific binding.
-
50 µL of a fixed concentration of [³H]-N-methylscopolamine ([³H]NMS) radioligand (concentration should be close to its Kd).
-
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the Navafenterol concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β2-Adrenoceptor cAMP Functional Assay
This protocol describes a cell-based functional assay to measure the agonist activity of Navafenterol at the β2-adrenoceptor by quantifying intracellular cyclic AMP (cAMP) levels.
Caption: Workflow for β2-adrenoceptor cAMP functional assay.
Protocol:
-
Cell Preparation and Plating:
-
Culture CHO-K1 cells stably expressing the human β2-adrenoceptor.
-
Harvest the cells and resuspend them in an appropriate assay buffer.
-
Dispense the cell suspension into a 96-well assay plate and incubate to allow for cell attachment if using adherent cells.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Detect the amount of cAMP produced using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the experimental wells from the standard curve.
-
Plot the cAMP concentration against the logarithm of the Navafenterol concentration.
-
Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) values.
-
Isolated Guinea Pig Trachea Functional Assay
This protocol describes the use of an organ bath to assess the dual antagonist and agonist activity of Navafenterol on isolated guinea pig tracheal smooth muscle.
Caption: Workflow for isolated guinea pig trachea functional assay.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).
-
The epithelium may be left intact or removed by gentle rubbing of the luminal surface.
-
-
Organ Bath Setup:
-
Mount the tracheal rings in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissues to isometric force transducers to record changes in muscle tension.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with periodic washes.
-
-
Functional Assessment (Antagonism):
-
To assess muscarinic antagonist activity, pre-contract the tissues with a submaximal concentration of a contractile agent like acetylcholine or through electrical field stimulation (EFS).
-
Once a stable contraction is achieved, add cumulative concentrations of Navafenterol to the bath.
-
Record the relaxation response at each concentration.
-
Calculate the pIC50 from the resulting concentration-response curve.
-
-
Functional Assessment (Agonism):
-
To assess β2-adrenoceptor agonist activity, measure the ability of Navafenterol to relax the spontaneous tone of the tracheal rings.
-
Add cumulative concentrations of Navafenterol to the equilibrated tissues.
-
Record the relaxation response.
-
Calculate the pEC50 from the concentration-response curve.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction height or the maximal relaxation induced by a standard relaxant (e.g., isoproterenol).
-
Plot the percentage of relaxation against the logarithm of the Navafenterol concentration.
-
Fit the data using non-linear regression to determine pIC50 or pEC50 values.
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction to Navafenterol (B609425) Saccharinate in COPD
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. The primary pathological features include chronic bronchitis, small airway remodeling, and emphysema. Bronchodilators are the cornerstone of COPD therapy.[1] Navafenterol (also known as AZD-8871 and LAS191351) is a novel, inhaled, long-acting dual-pharmacology molecule that functions as both a muscarinic M3 receptor antagonist and a β2-adrenoceptor agonist (MABA).[2][3] This dual mechanism of action is intended to provide synergistic bronchodilation by targeting two distinct pathways that regulate airway smooth muscle tone. While preclinical and clinical studies have demonstrated the potent bronchodilatory and bronchoprotective effects of navafenterol, publicly available data on its efficacy in animal models that recapitulate the chronic inflammatory and tissue-destructive aspects of COPD are limited.[2][4]
These application notes provide a summary of the available preclinical data for navafenterol saccharinate and detailed protocols for commonly used animal models of COPD in which its anti-inflammatory and disease-modifying potential could be assessed.
Mechanism of Action
Navafenterol combines two key mechanisms for bronchodilation in a single molecule:
-
M3 Muscarinic Receptor Antagonism: It blocks the action of acetylcholine (B1216132) on M3 receptors on airway smooth muscle, preventing bronchoconstriction.
-
β2-Adrenoceptor Agonism: It stimulates β2-adrenoceptors on airway smooth muscle, leading to smooth muscle relaxation and bronchodilation.
This dual action is expected to provide superior bronchodilation compared to monotherapy with either a LAMA or a LABA.
Preclinical Data Summary
Preclinical studies on navafenterol have primarily focused on its bronchodilator and bronchoprotective properties in acute challenge models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Receptor Binding and Functional Activity of Navafenterol
| Receptor/Assay | Species | Potency (pIC50/pEC50) | Selectivity | Reference |
| Human M3 Receptor (binding) | Human | pIC50: 9.5 | - | [2][3] |
| Human M2 Receptor (binding) | Human | - | Kinetic selectivity for M3 over M2 | [2][3] |
| Human β2-Adrenoceptor (functional) | Human | pEC50: 9.5 | 3-fold vs. β1, 6-fold vs. β3 | [2][3] |
| Electrically Stimulated Trachea (functional) | Guinea Pig | pIC50: 8.6 | - | [2][3] |
| Spontaneous Tone Isolated Trachea (functional) | Guinea Pig | pEC50: 8.8 | - | [2][3] |
Table 2: In Vivo Bronchoprotective Effects of Navafenterol
| Animal Model | Challenge | Administration | Key Findings | Reference |
| Dunkin Hartley Guinea Pig | Acetylcholine-induced bronchoconstriction | Aerosol | Inhibited bronchoconstriction in a concentration-response manner (IC50: 2.1 µg/mL). Showed antisialagogue effect with maximal inhibition of 65% at 300 µg/mL. | [5] |
| Dog | Acetylcholine-induced bronchoconstriction | Nebulized | Dose-proportional bronchoprotective effect (ID40 of 0.40 µg/kg). Long-lasting effects with a bronchoprotective half-life >24 hours. Minimal effects on salivation and heart rate. | [2][3] |
Note: There is a lack of publicly available data on the effects of navafenterol in chronic COPD animal models assessing inflammation and emphysema.
Signaling Pathway and Experimental Workflow
Experimental Protocols for COPD Animal Models
The following are detailed protocols for inducing COPD-like pathology in rodents. These models can be used to evaluate the potential anti-inflammatory and disease-modifying effects of this compound.
Protocol 1: Cigarette Smoke (CS)-Induced COPD Model in Mice
This model is considered the gold standard as it mimics the primary etiological agent of human COPD.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Whole-body smoke exposure chamber
-
Standard research cigarettes (e.g., 3R4F)
-
This compound for administration (e.g., inhalation)
-
Vehicle control
-
Positive control (e.g., roflumilast)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Smoke Exposure:
-
Place mice in the whole-body exposure chamber.
-
Expose mice to mainstream cigarette smoke from a set number of cigarettes (e.g., 4-6 cigarettes/day), 5 days a week, for a period of 3 to 6 months.
-
Control mice are exposed to filtered air under identical conditions.
-
-
Drug Administration:
-
Begin administration of this compound (specify dose and frequency, e.g., once daily via nose-only inhalation) either prophylactically (starting with CS exposure) or therapeutically (after a certain period of CS exposure).
-
Administer vehicle or positive control to respective groups.
-
-
Endpoint Analysis (at the end of the study):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheotomy.
-
Lavage the lungs with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).
-
Determine total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid (BALF).
-
Analyze BALF supernatant for inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1) by ELISA or multiplex assay.
-
-
Lung Histopathology:
-
Perfuse the lungs and fix with 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section for staining.
-
H&E Staining: To assess general inflammation and lung structure.
-
Mean Linear Intercept (Lm): Quantify airspace enlargement (emphysema) on H&E stained sections.
-
Periodic acid-Schiff (PAS) Staining: To quantify mucus-producing goblet cells.
-
-
Protocol 2: Elastase-Induced Emphysema Model in Mice
This model rapidly induces emphysema through enzymatic degradation of elastin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Porcine pancreatic elastase (PPE)
-
Sterile saline
-
Intratracheal instillation device (e.g., MicroSprayer)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Elastase Instillation:
-
Anesthetize the mice (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Administer a single dose of PPE (e.g., 0.2-1.2 IU in 50 µL of sterile saline) via intratracheal instillation.
-
Control mice receive an equal volume of sterile saline.
-
-
Drug Administration:
-
Administer this compound as described in Protocol 1, typically starting on the day of or the day after PPE instillation.
-
-
Endpoint Analysis (typically 21-28 days post-instillation):
-
Lung Histopathology: The primary endpoint is the quantification of emphysema.
-
Process lungs for histology as described in Protocol 1.
-
Measure the Mean Linear Intercept (Lm) and/or Destructive Index to quantify the severity of emphysema.
-
-
BAL: Perform BAL to assess the inflammatory response, which is more acute in this model.
-
Protocol 3: Lipopolysaccharide (LPS)-Induced Airway Inflammation Model in Rats
This model is useful for studying acute airway inflammation, particularly neutrophilia, a key feature of COPD exacerbations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Intratracheal instillation device or nebulizer
Procedure:
-
Acclimatization: Acclimatize rats for at least one week.
-
LPS Challenge:
-
Anesthetize the rats.
-
Administer a single dose of LPS (e.g., 0.1-1 mg/kg) in sterile saline via intratracheal instillation or nebulization.
-
Control rats receive sterile saline.
-
-
Drug Administration:
-
Administer this compound either before (prophylactic) or after (therapeutic) the LPS challenge.
-
-
Endpoint Analysis (typically 4-24 hours post-challenge):
-
Bronchoalveolar Lavage (BAL):
-
The primary endpoint is the inflammatory cell infiltrate in the BALF.
-
Perform BAL and determine total and differential cell counts, with a focus on neutrophils.
-
Analyze BALF supernatant for key inflammatory mediators (e.g., TNF-α, IL-1β, CINC-1).
-
-
Logical Relationships in COPD Modeling
Conclusion
This compound is a promising dual-acting bronchodilator for the treatment of COPD. While its bronchoprotective effects are established in preclinical models, its potential to modify the underlying chronic inflammation and tissue destruction characteristic of COPD remains to be fully elucidated in the public domain. The experimental protocols provided herein offer standardized methods for researchers to investigate these crucial aspects of navafenterol's pharmacology in relevant animal models of COPD. Such studies will be vital in further characterizing its therapeutic potential beyond bronchodilation.
References
- 1. Navafenterol for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol saccharinate is a novel inhaled therapeutic agent characterized as a dual-acting M3 muscarinic antagonist and β2-adrenergic receptor agonist (MABA).[1] Its β2-adrenergic agonist activity is a key component of its bronchodilatory effect, making the characterization of its efficacy in relevant cell-based models crucial for drug development and research. This document provides detailed application notes and protocols for three key cell-based assays to evaluate the efficacy of this compound's β2-agonist function: a cAMP accumulation assay, a CREB reporter gene assay, and a cell proliferation assay.
The β2-adrenergic receptor is a Gs protein-coupled receptor (GPCR).[2] Agonist binding, such as by Navafenterol, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This second messenger, cAMP, activates protein kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB translocates to the nucleus and drives the transcription of genes containing cAMP response elements (CRE).[4][5] In the context of airway smooth muscle cells, elevated cAMP levels also inhibit proliferation, a key factor in airway remodeling in diseases like asthma and COPD.[6]
These assays provide a quantitative measure of this compound's potency and efficacy at different points in this signaling cascade, offering a comprehensive in vitro assessment of its therapeutic potential.
cAMP Accumulation Assay
This assay directly measures the production of the second messenger, cAMP, following stimulation of the β2-adrenergic receptor by this compound. A widely used method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which is a competitive immunoassay.[7][8]
Data Presentation
Table 1: Dose-Response of this compound on cAMP Accumulation in CHO-K1 cells stably expressing the human β2-adrenergic receptor.
| Navafenterol (nM) | cAMP (nM) | % of Max Response (Isoproterenol) |
| 0 | 0.5 ± 0.1 | 0 |
| 0.01 | 5.2 ± 0.8 | 10 |
| 0.1 | 25.8 ± 3.1 | 50 |
| 1 | 46.5 ± 5.2 | 90 |
| 10 | 51.7 ± 6.3 | 100 |
| 100 | 52.0 ± 5.9 | 101 |
| 1000 | 52.3 ± 6.1 | 101 |
| Isoproterenol (1 µM) | 51.6 ± 4.8 | 100 |
Data are presented as mean ± SD from a representative experiment performed in triplicate. The pEC50 for Navafenterol is approximately 9.5.[9]
Experimental Protocol: HTRF-based cAMP Accumulation Assay
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Isoproterenol (positive control)
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP assay kit (e.g., Cisbio cAMP Dynamic 2 Assay Kit)
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture CHO-K1-β2AR cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer (PBS containing 1 mM IBMX) to a concentration of 300,000 cells/mL.[7]
-
-
Assay Plate Preparation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (1500 cells/well).[7]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and the positive control (Isoproterenol) in assay buffer.
-
Add 2.5 µL of the compound dilutions to the respective wells. For the negative control, add 2.5 µL of assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.[7]
-
Detection:
-
Add 5 µL of cAMP-d2 reagent (from the kit) diluted in lysis buffer to each well.
-
Add 5 µL of anti-cAMP cryptate reagent (from the kit) to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 1 hour in the dark.[7]
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and determine the cAMP concentration based on a standard curve. Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.
Signaling Pathway and Workflow Diagrams
Caption: Navafenterol-induced β2-AR signaling pathway.
Caption: Workflow for the HTRF cAMP accumulation assay.
CREB Reporter Gene Assay
This assay measures the transcriptional activation downstream of cAMP production by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a CRE promoter.[4][5]
Data Presentation
Table 2: Dose-Response of this compound on CRE-Luciferase Reporter Activity in HEK293 cells.
| Navafenterol (nM) | Fold Induction of Luciferase Activity |
| 0 | 1.0 ± 0.2 |
| 0.01 | 3.5 ± 0.5 |
| 0.1 | 15.2 ± 2.1 |
| 1 | 28.9 ± 3.5 |
| 10 | 32.1 ± 4.0 |
| 100 | 32.5 ± 3.8 |
| 1000 | 32.8 ± 4.1 |
| Forskolin (10 µM) | 33.0 ± 3.9 |
Data are presented as mean ± SD from a representative experiment performed in triplicate. Fold induction is calculated relative to the vehicle-treated control.
Experimental Protocol: CRE-Luciferase Reporter Gene Assay
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM, 10% FBS, antibiotics)
-
CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Forskolin (positive control)
-
96-well white, clear-bottom assay plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 30,000 cells per well one day before transfection.[10]
-
Transfection:
-
Co-transfect the cells with the CRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control (Forskolin).
-
-
Incubation: Incubate the cells for 6-24 hours at 37°C in a CO2 incubator.[10]
-
Luciferase Assay:
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves cell lysis followed by the addition of luciferase substrates.
-
-
Data Acquisition: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction relative to the vehicle-treated control.
Workflow Diagram
Caption: Workflow for the CREB reporter gene assay.
Airway Smooth Muscle Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of human airway smooth muscle (HASM) cells, a key feature of airway remodeling.[6] The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a common method for this purpose.[5]
Data Presentation
Table 3: Effect of this compound on Mitogen-Induced Proliferation of Human Airway Smooth Muscle Cells.
| Treatment | BrdU Incorporation (Absorbance at 450 nm) | % Inhibition of Proliferation |
| Vehicle | 0.25 ± 0.03 | - |
| Mitogen (PDGF, 10 ng/mL) | 1.50 ± 0.12 | 0 |
| Mitogen + Navafenterol (0.1 nM) | 1.28 ± 0.10 | 17.6 |
| Mitogen + Navafenterol (1 nM) | 0.95 ± 0.08 | 44.0 |
| Mitogen + Navafenterol (10 nM) | 0.62 ± 0.05 | 70.4 |
| Mitogen + Navafenterol (100 nM) | 0.58 ± 0.06 | 73.6 |
| Mitogen + Navafenterol (1000 nM) | 0.57 ± 0.05 | 74.4 |
Data are presented as mean ± SD from a representative experiment performed in triplicate. % Inhibition is calculated relative to the mitogen-stimulated proliferation.
Experimental Protocol: BrdU Cell Proliferation Assay
Materials:
-
Primary human airway smooth muscle (HASM) cells
-
Smooth muscle cell growth medium (supplemented with growth factors)
-
Serum-free medium for starvation
-
Mitogen (e.g., Platelet-Derived Growth Factor - PDGF)
-
This compound
-
BrdU Cell Proliferation Assay Kit
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HASM cells in a 96-well plate at a density of 5,000 cells per well in growth medium.[11]
-
Cell Synchronization: Once the cells are adherent, replace the growth medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.[12]
-
Compound and Mitogen Treatment:
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Add the mitogen (e.g., PDGF at 10 ng/mL) to the wells, except for the unstimulated control wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours.[11]
-
Detection:
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using the fixing/denaturing solution provided in the kit.
-
Add the anti-BrdU antibody and incubate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage inhibition of proliferation for each concentration of this compound.
Workflow Diagram
Caption: Workflow for the BrdU cell proliferation assay.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the β2-adrenergic agonist activity of this compound. By quantifying its effects on cAMP production, downstream gene transcription, and a key cellular phenotype relevant to airway disease, researchers can obtain a comprehensive understanding of its efficacy and mechanism of action. These detailed protocols and data presentation formats are intended to facilitate the consistent and reliable evaluation of this compound and other β2-adrenergic agonists in a research and drug development setting.
References
- 1. Inhibition of human airway smooth muscle cell proliferation by beta 2-adrenergic receptors and cAMP is PKA independent: evidence for EPAC involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Anti-mitogenic effects of β-agonists and PGE2 on airway smooth muscle are PKA dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly-Sensitive Multiplex Luciferase Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. madbarn.com [madbarn.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Simultaneous application of BrdU and WST-1 measurements for detection of the proliferation and viability of airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol saccharinate (formerly AZD8871) is a novel, inhaled, long-acting dual-pharmacology molecule that functions as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1] This dual mechanism of action offers a promising therapeutic approach for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) by providing synergistic bronchodilation.[2] These application notes provide an overview of the in vivo applications of this compound in relevant animal models of respiratory disease and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect through two distinct signaling pathways:
-
M3 Receptor Antagonism: By blocking the M3 muscarinic acetylcholine (B1216132) receptor on airway smooth muscle, Navafenterol prevents acetylcholine-induced bronchoconstriction, a key contributor to airway narrowing in respiratory diseases.
-
β2-Adrenergic Receptor Agonism: Simultaneously, it stimulates the β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation and bronchodilation.
The combination of these two mechanisms in a single molecule is designed to provide potent and sustained improvement in lung function.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Potency
| Receptor/Assay | Species | Parameter | Value | Reference |
| M3 Muscarinic Receptor | Human | pIC50 (binding) | 9.5 | |
| M1 Muscarinic Receptor | Human | pIC50 | 9.9 | |
| M2 Muscarinic Receptor | Human | pIC50 | 9.9 | |
| M4 Muscarinic Receptor | Human | pIC50 | 10.4 | |
| M5 Muscarinic Receptor | Human | pIC50 | 8.8 | |
| β2-Adrenergic Receptor | Human | pEC50 | 9.5 | |
| β1-Adrenergic Receptor | Human | pEC50 | 9.0 | |
| β3-Adrenergic Receptor | Human | pEC50 | 8.7 | |
| Electrically Stimulated Trachea (Antimuscarinic activity) | Guinea Pig | pIC50 | 8.6 | |
| Spontaneous Tone Isolated Trachea (β2-agonist activity) | Guinea Pig | pEC50 | 8.8 |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Endpoint | Parameter | Result | Reference |
| Guinea Pig (Acetylcholine-induced bronchoconstriction) | Bronchoprotection | ID40 | 0.40 µg/kg (dose-proportional effect) | |
| Dog (Acetylcholine-induced bronchoconstriction) | Bronchoprotection | Half-life | > 24 hours | |
| Dog | Sialorrhea Inhibition | IC50 | 138.4 µg/mL |
Experimental Protocols
Protocol 1: Evaluation of Bronchoprotective Effects in an Acetylcholine-Induced Bronchoconstriction Model in Guinea Pigs
This protocol details the methodology to assess the bronchoprotective effects of this compound against a cholinergic challenge in an established guinea pig model.
Materials:
-
Male Dunkin Hartley guinea pigs (350-600 g)
-
This compound solution for nebulization
-
Acetylcholine (ACh) solution for intravenous administration
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Mechanical ventilator
-
Equipment for measuring airway resistance and dynamic compliance
-
Nebulizer system
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic.
-
Perform a tracheotomy and cannulate the trachea.
-
Connect the animal to a mechanical ventilator.
-
Cannulate the jugular vein for intravenous administration of acetylcholine.
-
-
Drug Administration:
-
Administer this compound or vehicle control via nebulization for a predetermined duration.
-
-
Baseline Measurements:
-
Allow for a stabilization period after drug administration.
-
Record baseline airway resistance and dynamic compliance.
-
-
Acetylcholine Challenge:
-
Administer a bolus intravenous injection of acetylcholine to induce bronchoconstriction.
-
Continuously monitor and record airway resistance and dynamic compliance.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction by this compound compared to the vehicle control group.
-
Determine the dose-response relationship and calculate parameters such as the ID50 (the dose required to inhibit the bronchoconstrictor response by 50%).
-
Experimental Workflow Diagram
Protocol 2: Assessment of Duration of Action in a Canine Model of Bronchoconstriction
This protocol outlines the procedure to determine the duration of the bronchoprotective effect of this compound in a dog model.
Materials:
-
Beagle dogs
-
This compound solution for inhalation
-
Acetylcholine (ACh) solution for challenge
-
Equipment for conscious respiratory measurements or for measuring lung function in anesthetized animals
-
Inhalation delivery system suitable for dogs
Procedure:
-
Animal Acclimatization and Baseline:
-
Acclimatize conscious dogs to the measurement procedures and equipment.
-
Establish a stable baseline of respiratory parameters.
-
-
Drug Administration:
-
Administer a single dose of this compound or vehicle via inhalation.
-
-
Serial Acetylcholine Challenges:
-
At predetermined time points post-dose (e.g., 1, 6, 12, 24, 48 hours), perform an acetylcholine challenge.
-
The challenge can be administered via inhalation or intravenously.
-
Measure the bronchoconstrictor response at each time point.
-
-
Data Analysis:
-
Determine the magnitude of bronchoprotection at each time point relative to the pre-dose baseline.
-
Plot the bronchoprotective effect over time to determine the duration of action and the bronchoprotective half-life.
-
Safety and Tolerability Considerations
In preclinical studies, this compound has demonstrated a favorable safety profile, with minimal effects on salivation and heart rate at doses that provide significant bronchoprotection. This suggests a good separation between the desired respiratory effects and potential systemic side effects.
Conclusion
This compound is a potent, long-acting MABA with a promising preclinical profile for the treatment of respiratory diseases like COPD. The provided protocols offer a framework for the in vivo evaluation of its bronchoprotective effects and duration of action in established animal models. These studies are crucial for understanding the therapeutic potential of this compound and for guiding its clinical development.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol (B609425) is a novel investigational drug characterized as a single-molecule muscarinic antagonist and β2-agonist (MABA).[1][2] Developed for the treatment of chronic obstructive pulmonary disease (COPD), it combines two mechanisms of action in one molecule: M3 muscarinic receptor antagonism and β2-adrenergic receptor agonism.[1][3] This dual functionality aims to provide superior bronchodilation compared to monotherapies by targeting different pathways that lead to airway smooth muscle relaxation.[1] Preclinical and clinical studies have shown that navafenterol improves lung function and reduces COPD-related symptoms.[1][2][4] Navafenterol saccharinate is the salt form of the active compound.[3][5]
These application notes provide a comprehensive overview of the experimental design for the preclinical evaluation of this compound, with detailed protocols for key in vitro and in vivo assays.
Mechanism of Action
Navafenterol exerts its therapeutic effect through two distinct signaling pathways:
-
β2-Adrenergic Receptor Agonism: As a β2-adrenergic receptor agonist, navafenterol stimulates the Gs alpha-subunit of the G-protein coupled receptor. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[6]
-
M3 Muscarinic Receptor Antagonism: By blocking the M3 muscarinic receptors, navafenterol inhibits acetylcholine-induced bronchoconstriction, a key factor in the pathophysiology of COPD.[5]
The combination of these two mechanisms provides a synergistic approach to improving airflow in patients with obstructive lung diseases.[2]
Figure 1: Navafenterol Signaling Pathways
In Vitro Efficacy Studies
Airway Smooth Muscle Cell Relaxation and cAMP Production
This protocol assesses the ability of this compound to induce relaxation in airway smooth muscle cells and quantifies the corresponding increase in intracellular cAMP.
Protocol:
-
Cell Culture:
-
Culture human primary airway smooth muscle (ASM) cells in a suitable growth medium until they reach 80-90% confluency.
-
Seed the ASM cells into 96-well plates at an appropriate density for the cAMP assay.
-
-
Compound Treatment:
-
Prepare a concentration range of this compound in a serum-free medium.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., Isoprenaline).
-
Remove the growth medium from the cells and add the compound dilutions.
-
Incubate for 15-30 minutes at 37°C.[8]
-
-
cAMP Measurement:
-
Data Analysis:
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
-
| Parameter | Vehicle Control | Isoprenaline (1 µM) | Navafenterol (0.1 nM) | Navafenterol (1 nM) | Navafenterol (10 nM) | Navafenterol (100 nM) | Navafenterol (1 µM) |
| cAMP (pmol/mL) | Baseline | High | Low | Moderate | High | Very High | Very High |
| EC50 (nM) | N/A | ~X | - | - | - | - | ~Y |
Table 1: Example Data for cAMP Production in ASM Cells
Bronchodilator Effect in Precision-Cut Lung Slices (PCLS)
This ex vivo model provides a more physiologically relevant system to assess the bronchoprotective effects of this compound on intact small airways.[11]
Protocol:
-
PCLS Preparation:
-
Prepare precision-cut lung slices from human donor lungs as previously described.[11]
-
-
Bronchoconstriction Induction:
-
Induce bronchoconstriction using a contractile agonist such as histamine (B1213489) or a thromboxane (B8750289) A2 analog.[11]
-
To specifically isolate the β2-agonist effects, experiments can be performed in the presence of a β-adrenergic blocker like propranolol.[11]
-
-
Navafenterol Treatment and Imaging:
-
Treat the PCLS with varying concentrations of this compound.
-
Capture images of the airways before and after treatment using video microscopy.
-
-
Data Analysis:
-
Measure the airway area at baseline and after treatment.
-
Calculate the percentage of airway relaxation for each concentration of this compound.
-
Determine the IC50 value for the reversal of bronchoconstriction.
-
| Treatment Group | Bronchoconstrictor | Navafenterol Conc. | % Airway Relaxation (Mean ± SD) | IC50 (nM) |
| Vehicle Control | Histamine (1 µM) | 0 | 5 ± 2 | N/A |
| Navafenterol | Histamine (1 µM) | 1 nM | 25 ± 5 | ~Z |
| Navafenterol | Histamine (1 µM) | 10 nM | 60 ± 8 | |
| Navafenterol | Histamine (1 µM) | 100 nM | 95 ± 4 | |
| Navafenterol + Propranolol | Histamine (1 µM) | 100 nM | 10 ± 3 | N/A |
Table 2: Example Data for Bronchodilator Effect in PCLS
In Vivo Efficacy Studies
Ovalbumin-Induced Allergic Asthma Model in Mice
This model mimics the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.[12][13][14]
Protocol:
-
Sensitization:
-
Sensitize BALB/c mice with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0, 7, and 14.[15][16]
-
-
Challenge:
-
Challenge the mice with aerosolized OVA for a set duration on consecutive days (e.g., days 19-22).[15]
-
-
Navafenterol Administration:
-
Administer this compound via inhalation or another appropriate route prior to the OVA challenge.
-
-
Endpoint Analysis:
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine (B1211447) using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cells (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13) via ELISA.[12]
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (H&E and PAS staining).[12]
-
Figure 2: OVA-Induced Asthma Model Workflow
| Treatment Group | Eosinophils in BAL (x10^4) | IL-4 in BAL (pg/mL) | Airway Hyperresponsiveness (PenH) |
| Naive | Low | Low | Low |
| OVA + Vehicle | High | High | High |
| OVA + Navafenterol (Low Dose) | Moderate | Moderate | Moderate |
| OVA + Navafenterol (High Dose) | Low | Low | Low |
| OVA + Dexamethasone | Low | Low | Low |
Table 3: Example Data from OVA-Induced Asthma Model
Lipopolysaccharide (LPS)-Induced COPD Model in Rodents
This model recapitulates the neutrophilic inflammation characteristic of COPD exacerbations.[12][17][18]
Protocol:
-
Induction:
-
Navafenterol Administration:
-
Administer this compound via inhalation prior to or after LPS challenge.
-
-
Endpoint Analysis:
-
BAL Fluid Analysis: Quantify neutrophils and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid.
-
Lung Histology: Assess lung tissue for inflammatory cell infiltration and structural changes.
-
Lung Function: Measure parameters such as resistance and compliance.
-
| Treatment Group | Neutrophils in BAL (x10^5) | TNF-α in BAL (pg/mL) | Lung Resistance (cmH2O·s/mL) |
| Saline Control | Low | Low | Low |
| LPS + Vehicle | High | High | High |
| LPS + Navafenterol (Low Dose) | Moderate | Moderate | Moderate |
| LPS + Navafenterol (High Dose) | Low | Low | Low |
Table 4: Example Data from LPS-Induced COPD Model
Safety and Toxicology Studies
Preclinical safety evaluation is crucial to identify potential adverse effects before human trials.[21][22]
Inhalation Toxicology
Protocol:
-
Study Design:
-
Conduct repeat-dose inhalation toxicology studies in at least two species (one rodent, one non-rodent).[21][23]
-
Include a control group, a vehicle control group, and at least three dose levels of this compound.
-
The duration of the study will depend on the intended clinical use (e.g., 28-day or 90-day studies).
-
-
Parameters to Monitor:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Conducted pre-study and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Gross Pathology and Organ Weights: At necropsy.
-
Histopathology: Microscopic examination of a full range of tissues, with special attention to the respiratory tract.[22]
-
Cardiovascular Safety Pharmacology
As β2-agonists can have cardiovascular effects, a thorough assessment of cardiovascular safety is essential.[24]
Protocol:
-
Study Design:
-
Use conscious, telemetered dogs to continuously monitor cardiovascular parameters.[24]
-
Administer single doses of this compound at therapeutic and supratherapeutic levels.
-
-
Parameters to Monitor:
-
Electrocardiogram (ECG): Heart rate, PR interval, QRS duration, QT interval (corrected).
-
Blood Pressure: Systolic, diastolic, and mean arterial pressure.
-
Respiratory Rate.
-
| Dose Group | Heart Rate (bpm) | QTc Interval (ms) | Mean Arterial Pressure (mmHg) |
| Vehicle Control | No significant change | No significant change | No significant change |
| Low Dose | Slight increase | No significant change | No significant change |
| Mid Dose | Moderate increase | No significant change | Slight decrease |
| High Dose | Significant increase | Potential for slight prolongation | Moderate decrease |
Table 5: Example Data from Cardiovascular Safety Study
Figure 3: Preclinical Safety Evaluation Workflow
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its in vitro and in vivo efficacy, as well as its safety and toxicology profile, researchers can generate the necessary data to support its continued development as a potential new treatment for COPD.
References
- 1. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Navafenterol for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Navafenterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. mdpi.com [mdpi.com]
- 12. selvita.com [selvita.com]
- 13. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es:443]
- 16. researchgate.net [researchgate.net]
- 17. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 18. Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.1. Induction of COPD in rats [bio-protocol.org]
- 20. Frontiers | Shema Oral Liquid Ameliorates the Severity of LPS-Induced COPD via Regulating DNMT1 [frontiersin.org]
- 21. criver.com [criver.com]
- 22. Regulatory toxicology considerations for the development of inhaled pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Novel methods for the assessment of safety pharmacology and toxicology parameters in anesthetized and ventilated dogs receiving inhaled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol saccharinate (also known as AZD8871) is an investigational inhaled, long-acting, dual-pharmacology bronchodilator. It combines the functionalities of a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist within a single molecule, positioning it as a potential treatment for chronic obstructive pulmonary disease (COPD).[1][2] This unique profile allows for two distinct mechanisms of action to induce airway smooth muscle relaxation and achieve bronchodilation.[3][4] Preclinical studies have been instrumental in characterizing the dose-response relationship, potency, and efficacy of Navafenterol in various models.[5][6] These application notes provide a summary of key preclinical findings and detailed protocols for relevant experimental models.
Mechanism of Action
Navafenterol exhibits a dual mechanism of action:
-
Muscarinic M3 Receptor Antagonism: By blocking acetylcholine (B1216132) binding to M3 receptors on airway smooth muscle, Navafenterol inhibits bronchoconstriction.
-
β2-Adrenergic Receptor Agonism: By stimulating β2-adrenergic receptors, it triggers a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[2][3]
The combined action of M3 antagonism and β2 agonism is intended to produce a more potent and sustained bronchodilator effect than either mechanism alone.[3]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo dose-response data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding and Potency
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| Muscarinic M1 | Human | Radioligand Binding | pIC50 | 9.9 | [7] |
| Muscarinic M2 | Human | Radioligand Binding | pIC50 | 9.9 | [7] |
| Muscarinic M3 | Human | Radioligand Binding | pIC50 | 9.5 | [7] |
| Muscarinic M4 | Human | Radioligand Binding | pIC50 | 10.4 | [7] |
| Muscarinic M5 | Human | Radioligand Binding | pIC50 | 8.8 | [7] |
| Adrenergic β1 | Human | Functional Assay | pEC50 | 9.0 | [7] |
| Adrenergic β2 | Human | Functional Assay | pEC50 | 9.5 | [7] |
| Adrenergic β3 | Human | Functional Assay | pEC50 | 8.7 | [7] |
pIC50: Negative logarithm of the half-maximal inhibitory concentration. pEC50: Negative logarithm of the half-maximal effective concentration.
Table 2: In Vivo Bronchoprotective and Antisialagogue Effects
| Species | Model | Parameter | Dose/Concentration | Effect | Reference |
| Guinea Pig | Acetylcholine-induced bronchoconstriction | IC50 | 2.1 µg/mL | Inhibition of bronchoconstriction | [7] |
| Guinea Pig | Pilocarpine-induced salivation | IC50 | 138.4 µg/mL | Inhibition of sialorrhea | [7] |
| Guinea Pig | Acetylcholine-induced bronchoconstriction | ID40 | 0.40 µg/kg | Dose-proportional bronchoprotective effect | [7] |
| Dog | Acetylcholine-induced bronchoconstriction | - | 0.3-10 µg/kg | Significant effects over 24 hours | [7] |
| Dog | Acetylcholine-induced bronchoconstriction | Half-life | 10 µg/kg | > 24 hours (bronchoprotective) | [7] |
IC50: Half-maximal inhibitory concentration. ID40: Dose required to produce 40% inhibition.
Table 3: Ex Vivo Effects in Human Precision-Cut Lung Slices (hPCLS)
| Agonist | Navafenterol Concentration | Effect | Reference |
| Histamine | 3–300 nM | Concentration-dependent attenuation of bronchoconstriction | [8] |
| Thromboxane A2 analog (U46619) | 300 nM | Attenuation of bronchoconstriction | [8] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding and Functional Assays
This protocol outlines the general steps for determining the binding affinity (pIC50) and functional potency (pEC50) of Navafenterol.
Objective: To quantify the interaction of Navafenterol with muscarinic and adrenergic receptors.
Materials:
-
Cell lines expressing human M1, M2, M3, M4, M5, β1, β2, and β3 receptors.
-
Radioligands for muscarinic receptors (e.g., [3H]N-methylscopolamine).
-
This compound.
-
Assay buffers and reagents.
-
Scintillation counter or functional assay detection system (e.g., for cAMP measurement).
Procedure:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines.
-
Binding Assay (for pIC50): a. Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of Navafenterol. b. After incubation, separate bound from free radioligand by filtration. c. Quantify the bound radioactivity using a scintillation counter. d. Calculate the percent inhibition of radioligand binding at each Navafenterol concentration. e. Determine the pIC50 value by non-linear regression analysis.
-
Functional Assay (for pEC50): a. Plate the receptor-expressing cells. b. Stimulate the cells with increasing concentrations of Navafenterol. c. Measure the downstream signaling response (e.g., cAMP production for β2 receptors). d. Generate a concentration-response curve and calculate the pEC50 value.
References
- 1. Navafenterol, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 2. Navafenterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navafenterol for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol saccharinate (also known as AZD-8871) is a potent and selective dual-pharmacology molecule designed for inhalation.[1][2] It functions as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA), making it a valuable tool for studying bronchoconstriction and developing treatments for obstructive airway diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][3][4] These application notes provide detailed protocols for utilizing this compound in preclinical research models of bronchoconstriction.
Mechanism of Action
Navafenterol exhibits a unique mechanism of action by simultaneously targeting two key pathways that regulate airway smooth muscle tone. As a muscarinic M3 receptor antagonist, it inhibits acetylcholine-induced bronchoconstriction. Concurrently, as a β2-adrenergic receptor agonist, it promotes bronchodilation by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][5]
Data Presentation
Receptor Binding and Potency
| Receptor Subtype | Parameter | Value | Reference |
| Human Muscarinic M1 | pIC50 | 9.9 | [1] |
| Human Muscarinic M2 | pIC50 | 9.9 | [1] |
| Human Muscarinic M3 | pIC50 | 9.5 | [1] |
| Human Muscarinic M4 | pIC50 | 10.4 | [1] |
| Human Muscarinic M5 | pIC50 | 8.8 | [1] |
| Human β1-Adrenoceptor | pEC50 | 9.0 | [1] |
| Human β2-Adrenoceptor | pEC50 | 9.5 | [1] |
| Human β3-Adrenoceptor | pEC50 | 8.7 | [1] |
In Vitro Functional Activity
| Tissue/Model | Parameter | Value | Reference |
| Isolated Guinea Pig Trachea (electrically stimulated) | pIC50 (Antimuscarinic activity) | 8.6 | [1] |
| Isolated Guinea Pig Trachea (spontaneous tone) | pEC50 (β2-adrenoceptor activity) | 8.8 | [1] |
| Human Precision-Cut Lung Slices (Histamine-induced bronchoconstriction) | Attenuation | Concentration-dependent | [4] |
| Human Precision-Cut Lung Slices (Thromboxane A2 analog-induced bronchoconstriction) | Attenuation | At 300 nM | [4] |
In Vivo Efficacy
| Animal Model | Challenge | Effect | Reference |
| Guinea Pig | Acetylcholine-induced bronchoconstriction | Prevention of bronchoconstriction | [2] |
| Dog | Acetylcholine-induced bronchoconstriction | Long-lasting bronchoprotective effect (>24h) | [2] |
Clinical Trial Data (Human Studies)
| Population | Dose | Outcome | Reference |
| Mild Asthma | ≥200 μg | Improvement in trough FEV1 (0.186-0.463 L) | [6] |
| Moderate to Severe COPD | 400 μg | Significant improvement in trough FEV1 vs. placebo (0.111 L) | [7][8] |
| Moderate to Severe COPD | 1800 μg | Significant improvement in trough FEV1 vs. placebo (0.210 L) | [7][8] |
| Moderate to Severe COPD | 600 µg (once daily for 2 weeks) | Significant improvement in trough FEV1 vs. placebo (0.202 L) | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Bronchodilator and Bronchoprotective Effects in Isolated Guinea Pig Trachea
This protocol details the use of an organ bath to assess the dual M3 antagonist and β2 agonist activity of Navafenterol on isolated guinea pig tracheal rings.
References
- 1. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist Navafenterol in Human Small Airways [mdpi.com]
- 2. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Navafenterol (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases [frontiersin.org]
- 10. publications.ersnet.org [publications.ersnet.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol saccharinate is a novel investigational drug for chronic obstructive pulmonary disease (COPD) and asthma. It is a single molecule that exhibits dual pharmacology, acting as both a potent and selective M3 muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] This dual action is designed to provide superior bronchodilation compared to monotherapy by targeting two distinct pathways that regulate airway smooth muscle tone.[3][4] The M3 receptor antagonism inhibits acetylcholine-induced bronchoconstriction, a key mechanism in obstructive airway diseases.[1][5] Simultaneously, the β2-adrenergic agonism stimulates airway smooth muscle relaxation.[3][6]
These application notes provide a comprehensive guide for researchers utilizing this compound in in-vitro studies with human airway smooth muscle cell (HASMC) cultures. The provided protocols are based on established methodologies for studying the effects of β2-adrenergic agonists and muscarinic receptor antagonists on airway smooth muscle cells.
Data Presentation
While specific data on the effects of this compound on human airway smooth muscle cell proliferation, migration, and precise calcium signaling dynamics are not extensively available in public literature, its pharmacological profile has been characterized. The following tables summarize the known quantitative data for Navafenterol.
Table 1: Pharmacological Profile of Navafenterol
| Parameter | Value | Species/System | Reference |
| M3 Receptor Antagonism | |||
| pIC50 | 9.5 | Human M3 Receptor | [1][2] |
| β2-Adrenergic Receptor Agonism | |||
| pEC50 | 9.5 | Human β2-Adrenoceptor | [1][2] |
| Receptor Selectivity | |||
| M1 pIC50 | 9.9 | Human M1 Receptor | [1][2] |
| M2 pIC50 | 9.9 | Human M2 Receptor | [1][2] |
| M4 pIC50 | 10.4 | Human M4 Receptor | [1][2] |
| M5 pIC50 | 8.8 | Human M5 Receptor | [1][2] |
| β1 pEC50 | 9.0 | Human β1-Adrenoceptor | [1][2] |
| β3 pEC50 | 8.7 | Human β3-Adrenoceptor | [1][2] |
Table 2: In Vitro Functional Activity of Navafenterol
| Assay | Effect | Concentration/Dose | Model | Reference |
| Histamine-induced bronchoconstriction | Attenuation | 3-300 nM | Human Precision-Cut Lung Slices | [3][7] |
| Thromboxane A2 analog-induced bronchoconstriction | Attenuation | 300 nM | Human Precision-Cut Lung Slices | [3][7] |
| Acetylcholine-induced bronchoconstriction | Prevention | Not specified | Guinea pig and dog | [1][2] |
Signaling Pathways and Experimental Workflows
Navafenterol Signaling Pathway in Airway Smooth Muscle Cells
The dual mechanism of Navafenterol involves two primary signaling cascades within the airway smooth muscle cell. As a β2-adrenergic agonist, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which promotes relaxation. As an M3 muscarinic antagonist, it blocks the Gq-coupled pathway activated by acetylcholine, thereby preventing the formation of inositol (B14025) trisphosphate (IP3) and the subsequent release of calcium from intracellular stores, which is a key step in muscle contraction.
Caption: Dual signaling pathway of Navafenterol in airway smooth muscle cells.
Experimental Workflow: Cell Proliferation Assay
A typical workflow to assess the effect of Navafenterol on HASMC proliferation involves cell seeding, serum starvation to synchronize the cell cycle, treatment with a mitogen and Navafenterol, followed by a quantitative assessment of cell proliferation.
Caption: Workflow for assessing Navafenterol's effect on HASMC proliferation.
Experimental Protocols
Human Airway Smooth Muscle Cell (HASMC) Culture
Objective: To establish and maintain primary cultures of HASMCs for in-vitro experiments. This protocol is adapted from established methods.[1][3]
Materials:
-
Human tracheal or bronchial tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
DNase I
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Culture flasks and plates
Protocol:
-
Tissue Preparation: Aseptically dissect airway smooth muscle from human bronchial tissue, removing epithelium, connective tissue, and blood vessels.
-
Enzymatic Digestion: Mince the muscle tissue into small fragments and incubate in DMEM containing 0.1% collagenase type IV and 10 U/mL DNase I for 60-90 minutes at 37°C with gentle agitation.
-
Cell Isolation: After digestion, triturate the tissue suspension gently with a pipette to release the cells. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Cell Plating: Centrifuge the filtered cell suspension, resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin, and plate in T-25 culture flasks.
-
Cell Culture: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend the cells in fresh medium and subculture into new flasks or plates for experiments. Cells between passages 3 and 8 are recommended for experiments.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To determine the effect of this compound on mitogen-induced HASMC proliferation. This protocol is based on standard methods for assessing DNA synthesis.[2][8]
Materials:
-
Cultured HASMCs in 24-well plates
-
Serum-free DMEM
-
Mitogen (e.g., Platelet-Derived Growth Factor (PDGF), 10 ng/mL)
-
This compound stock solution
-
[³H]-Thymidine (1 µCi/mL)
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.1 M NaOH
-
Scintillation fluid and counter
Protocol:
-
Cell Seeding: Seed HASMCs in 24-well plates and grow to 70-80% confluency.
-
Synchronization: Wash the cells with PBS and then incubate in serum-free DMEM for 48 hours to arrest the cell cycle.
-
Treatment: Pre-incubate the synchronized cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 1 hour.
-
Mitogen Stimulation: Add the mitogen (e.g., PDGF) to the wells and incubate for 24 hours.
-
Radiolabeling: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Cell Lysis and Precipitation: Aspirate the medium, wash the cells twice with ice-cold PBS. Add ice-cold 10% TCA and incubate for 30 minutes at 4°C to precipitate the DNA.
-
Washing: Aspirate the TCA and wash the wells twice with ice-cold PBS.
-
Solubilization: Add 0.1 M NaOH to each well to solubilize the precipitated DNA.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Wound Healing Migration Assay
Objective: To assess the effect of this compound on HASMC migration. This assay provides a qualitative and semi-quantitative measure of cell motility.
Materials:
-
Confluent monolayer of HASMCs in 6-well plates
-
Serum-free DMEM
-
This compound
-
Mitomycin C (to inhibit proliferation, optional)
-
P200 pipette tip
-
Microscope with a camera
Protocol:
-
Cell Culture: Grow HASMCs to a confluent monolayer in 6-well plates.
-
Synchronization: Serum-starve the cells for 24 hours. If desired, treat with Mitomycin C (10 µg/mL) for 2 hours to block cell proliferation.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile P200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Immediately capture images of the wound area at designated locations (time 0).
-
Incubation: Incubate the plates at 37°C and 5% CO2.
-
Follow-up Imaging: Capture images of the same wound areas at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in HASMCs in response to contractile agonists and the modulatory effect of this compound. This protocol utilizes a fluorescent calcium indicator.[9][10]
Materials:
-
HASMCs grown on glass coverslips
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution
-
Contractile agonist (e.g., Acetylcholine, Histamine)
-
This compound
-
Fluorescence microscope with an appropriate filter set and a digital camera for time-lapse imaging
Protocol:
-
Cell Preparation: Seed HASMCs on glass coverslips and allow them to adhere and grow.
-
Dye Loading: Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.
-
Pre-treatment: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with HBSS containing various concentrations of this compound or vehicle for a designated pre-incubation period.
-
Image Acquisition: Begin time-lapse imaging, acquiring baseline fluorescence for 1-2 minutes.
-
Agonist Stimulation: Add a contractile agonist (e.g., acetylcholine) to the chamber and continue recording the fluorescence changes.
-
Data Analysis: Select regions of interest (ROIs) over individual cells and measure the change in fluorescence intensity over time. Express the data as a ratio of fluorescence relative to the baseline (F/F₀) or as an estimated [Ca²⁺]i.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell batches. It is recommended that researchers consult the primary literature for further details and validation of these methods. This compound is an investigational compound and should be handled in accordance with all applicable safety guidelines.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. β2-Adrenoceptor agonist-mediated inhibition of human airway smooth muscle cell proliferation: importance of the duration of β2-adrenoceptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. promocell.com [promocell.com]
- 5. Muscarinic receptors and control of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of airway smooth muscle relaxation induced by beta2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta 2-adrenoceptor agonist-mediated inhibition of human airway smooth muscle cell proliferation: importance of the duration of beta 2-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Navafenterol saccharinate. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on information from suppliers, the recommended storage conditions for this compound are as follows:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
It is crucial to adhere to these storage conditions to maintain the integrity and stability of the compound.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
A2: While specific public data on the solubility of this compound in various solvents is limited, its intended use as an inhaled therapeutic suggests it has low aqueous solubility. For in vivo and in vitro research, a common approach for similar compounds involves the use of co-solvents. A suggested solvent system includes a combination of:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
It is recommended to first dissolve this compound in a minimal amount of DMSO and then gradually add the other co-solvents while vortexing to achieve a clear solution.
Q3: My experimental results with this compound are inconsistent. What could be the potential causes related to the compound?
A3: Inconsistent results can stem from several factors related to the handling and stability of this compound. Consider the following:
-
Improper Storage: Exposure to higher temperatures or frequent freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution Instability: this compound solutions may have limited stability at room temperature. It is advisable to prepare fresh solutions for each experiment or conduct stability studies under your specific experimental conditions.
-
pH Effects: The stability of the compound may be pH-dependent. Ensure the pH of your buffers and media is controlled and consistent across experiments.
-
Adsorption to Labware: Like many compounds, this compound may adsorb to certain types of plastic. Using low-adhesion microplates or glassware is recommended.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Symptom: The solution becomes cloudy or visible precipitate forms after adding this compound stock solution to an aqueous buffer or cell culture medium.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of the compound in the aqueous environment.
-
Troubleshooting Steps:
-
Decrease Final Concentration: If experimentally feasible, lower the final concentration of this compound.
-
Increase Co-solvent Concentration: If the experimental system can tolerate it, slightly increase the final concentration of the organic co-solvent. However, be mindful of potential solvent toxicity to cells.
-
Use a Different Solvent System: Consider using alternative solubilizing agents such as cyclodextrins.
-
pH Adjustment: Investigate the effect of pH on solubility. A slight adjustment of the buffer pH (if permissible for the experiment) might improve solubility.
-
Issue 2: Loss of Compound Activity Over Time in Solution
-
Symptom: A freshly prepared solution of this compound shows the expected biological activity, but the activity decreases in solutions stored for a period.
-
Possible Cause: The compound is degrading in the solvent system at the storage temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.
-
Aliquot and Freeze: If stock solutions must be stored, aliquot them into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Conduct a Pilot Stability Study: Prepare a solution of this compound and measure its activity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., room temperature, 4°C) to determine its stability window.
-
Experimental Protocols
General Protocol for Preparing a this compound Stock Solution
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential degradation at higher temperatures.
-
For working solutions, dilute the stock solution in the appropriate experimental buffer or medium immediately before use.
Visualizations
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Navafenterol (B609425) saccharinate (also known as AZD8871). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Navafenterol saccharinate?
This compound is a dual-acting molecule that functions as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1] This dual pharmacology allows it to induce smooth muscle relaxation and bronchodilation through two distinct signaling pathways, making it a candidate for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD).[1][2]
Q2: What are the known or potential off-target effects of this compound?
Based on preclinical and clinical studies, the following potential off-target effects have been observed:
-
Histamine (B1213489) H1 Receptor Antagonism: At high concentrations, Navafenterol has been shown to exhibit antagonism at the histamine H1 receptor, which may contribute to its bronchoprotective effects.[3]
-
Cardiovascular Effects: A dose-dependent increase in mean heart rate has been observed in clinical studies.[4][5][6]
-
Other Adverse Events: Common treatment-emergent adverse events reported in clinical trials include headache, nasopharyngitis, dizziness, and diarrhea.[4][7] However, serious adverse events have not been reported in the navafenterol treatment periods.[2][8]
Q3: How selective is Navafenterol for the M3 and β2 receptors?
Navafenterol demonstrates high potency for the human M3 receptor and β2-adrenoceptor. It also shows high affinity for other muscarinic receptor subtypes and some selectivity for the β2-adrenoceptor over β1 and β3 subtypes.
Troubleshooting Guides
Issue 1: Observing unexpected anti-histaminic effects in in vitro or ex vivo assays.
-
Possible Cause: Navafenterol has been shown to have H1 receptor antagonism at higher concentrations.[3]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a concentration-response curve for Navafenterol's effect on histamine-induced contraction in your tissue model. This will help determine the concentration at which H1 antagonism becomes apparent.
-
Use of a β-blocker: To isolate the non-β2-agonist effects, you can use a β2-adrenergic receptor antagonist, such as propranolol, in your experimental setup.[3]
-
Comparative Studies: Compare the effects of Navafenterol to a known selective H1 antagonist in your assay system.
-
Issue 2: Detecting cardiovascular effects (e.g., increased heart rate) in animal models.
-
Possible Cause: Navafenterol has β2-adrenergic agonist activity, which can lead to cardiovascular effects. While it shows some selectivity for β2 over β1 receptors, off-target activation of β1 receptors in the heart can occur.[4]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the threshold at which cardiovascular effects become significant.
-
Selective β1-blocker: To determine if the effects are mediated by β1 receptors, co-administer a selective β1-adrenergic antagonist (e.g., metoprolol).
-
Telemetry Monitoring: For in-depth analysis in animal models, use telemetry to continuously monitor cardiovascular parameters.
-
Data Presentation
Table 1: Receptor Binding and Functional Potency of Navafenterol
| Receptor Target | Parameter | Value |
| Human M3 Receptor | pIC50 | 9.5 |
| Human β2-Adrenoceptor | pEC50 | 9.5 |
| Human M1 Receptor | pIC50 | 9.9 |
| Human M2 Receptor | pIC50 | 9.9 |
| Human M4 Receptor | pIC50 | 10.4 |
| Human M5 Receptor | pIC50 | 8.8 |
| Human β1-Adrenoceptor | pEC50 | 9.0 |
| Human β3-Adrenoceptor | pEC50 | 8.7 |
Data sourced from publicly available pharmacological profiles.
Table 2: Summary of Common Treatment-Emergent Adverse Events (TEAEs) from Clinical Trials
| Adverse Event | Frequency |
| Headache | Most frequent in some studies[9][10] |
| Nasopharyngitis | Frequently reported[7][9] |
| Dizziness | Reported[7] |
| Diarrhea | Reported[4] |
| Vessel puncture-site bruise | Reported[4] |
This table represents a summary of reported adverse events and does not imply a direct causal relationship with Navafenterol.
Experimental Protocols
Protocol 1: Assessing Bronchoprotective Effects in Human Precision-Cut Lung Slices (hPCLS)
This protocol is based on methodologies used to evaluate the effects of Navafenterol on airway contraction.[3]
-
hPCLS Preparation: Prepare hPCLS from human lung tissue.
-
Pre-treatment: Incubate hPCLS with varying concentrations of Navafenterol (e.g., 3-300 nM) or vehicle control.
-
Induction of Bronchoconstriction: Induce bronchoconstriction using a contractile agonist such as histamine or a thromboxane (B8750289) A2 analog (e.g., U46619).[3]
-
Imaging and Analysis: Capture images of the airways before and after agonist addition to measure changes in airway area.
-
Data Analysis: Quantify the degree of bronchoconstriction and the protective effect of Navafenterol.
Protocol 2: In Vitro Receptor Selectivity Profiling
-
Cell Lines: Use cell lines stably expressing the human recombinant receptors of interest (e.g., M1-M5, β1-β3).
-
Radioligand Binding Assays (for Antagonism):
-
Incubate cell membranes with a specific radioligand for the receptor of interest in the presence of increasing concentrations of Navafenterol.
-
Measure the displacement of the radioligand to determine the inhibitory constant (Ki) and calculate the pIC50.
-
-
Functional Assays (for Agonism):
-
Stimulate cells with increasing concentrations of Navafenterol.
-
Measure the downstream signaling response (e.g., cAMP accumulation for β-receptors).
-
Determine the EC50 value to assess functional potency.
-
Visualizations
Caption: Dual signaling pathway of Navafenterol.
Caption: Experimental workflow for off-target screening.
References
- 1. Navafenterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Navafenterol (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navafenterol (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Navafenterol, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 8. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Navafenterol (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator: Full Paper PDF & Summary | Bohrium [bohrium.com]
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cardiovascular safety profile of Navafenterol (B609425) saccharinate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Navafenterol saccharinate and its potential impact on the cardiovascular system?
A1: this compound is a dual-pharmacology molecule that acts as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist.[1] This dual action is designed to provide effective bronchodilation in respiratory diseases. However, both of these mechanisms can have cardiovascular effects. The M3 receptor antagonism can lead to an increase in heart rate, while the β2-adrenergic agonism can also increase heart rate and potentially affect blood pressure and cardiac contractility.
Q2: What is the overall cardiovascular safety profile of Navafenterol observed in clinical trials?
A2: Clinical trials have generally shown Navafenterol to be well-tolerated with a favorable cardiovascular safety profile.[1] No deaths or serious adverse events leading to discontinuation of the drug have been reported in the reviewed studies.[2] The most commonly observed cardiovascular effect is a dose-dependent increase in mean heart rate.[2] Small, non-clinically significant increases in the corrected QT interval (QTcF) have also been noted.[3]
Q3: Have any serious cardiovascular adverse events been reported with Navafenterol?
A3: In a Phase 2a trial (NCT03645434), no serious adverse events were reported during the navafenterol treatment period.[4] For context, in the active comparator group (umeclidinium/vilanterol), one case of acute coronary syndrome was reported, though it was not considered related to the study treatment by the investigators.[4]
Troubleshooting Guides
Issue 1: Unexpected Tachycardia or Increased Heart Rate in Preclinical Models.
-
Possible Cause 1: M3 Receptor Antagonism. Antagonism of M3 receptors in the heart can lead to an increase in heart rate.
-
Possible Cause 2: β2-Adrenergic Receptor Agonism. Stimulation of β2-adrenergic receptors in the heart can also cause an increase in heart rate.
-
Troubleshooting Steps:
-
Dose-Response Evaluation: Determine if the observed tachycardia is dose-dependent. A clear dose-response relationship can help in understanding the pharmacological effect.
-
Selective Antagonism: In in vitro or ex vivo models, use a selective β1-adrenergic antagonist to isolate the effect of β2-receptor stimulation on heart rate.
-
Comparative Studies: Compare the heart rate effects of Navafenterol with selective M3 antagonists and β2 agonists to understand the contribution of each component.
-
Review Experimental Conditions: Ensure that experimental conditions such as temperature and perfusion rates in isolated organ baths are stable, as variations can influence heart rate.
-
Issue 2: Variability in Blood Pressure Readings in Animal Studies.
-
Possible Cause 1: Vasodilatory Effects of β2-Adrenergic Agonism. Stimulation of β2-adrenergic receptors in vascular smooth muscle can lead to vasodilation and a potential decrease in blood pressure.
-
Possible Cause 2: Compensatory Reflexes. An initial change in blood pressure may trigger baroreceptor reflexes, leading to subsequent changes in heart rate and vascular resistance, causing variability in readings.
-
Troubleshooting Steps:
-
Continuous Monitoring: Employ continuous blood pressure monitoring (e.g., telemetry) to capture the full hemodynamic profile rather than relying on single time-point measurements.
-
Autonomic Blockade: In anesthetized animal models, consider using autonomic ganglion blockers to eliminate reflex changes and isolate the direct vascular effects of Navafenterol.
-
Assess Vascular Tone Directly: In ex vivo studies using isolated blood vessels, directly measure the effect of Navafenterol on vascular tone to understand its direct vasodilatory or vasoconstrictive properties.
-
Issue 3: Minor QT Interval Prolongation Observed in ECG Recordings.
-
Possible Cause: While the exact mechanism for minor QT prolongation with Navafenterol is not fully elucidated, it is a parameter of interest for many drugs. In clinical studies, small increases in QTcF have been observed.[3]
-
Troubleshooting Steps:
-
Heart Rate Correction: Ensure appropriate heart rate correction formulas (e.g., Bazett's, Fridericia's) are used, as changes in heart rate can significantly impact the QT interval. The Fridericia correction (QTcF) is often preferred at higher heart rates.
-
Electrolyte Monitoring: In in vivo studies, monitor and maintain normal electrolyte levels (potassium, calcium, magnesium), as imbalances can affect cardiac repolarization.
-
In Vitro hERG Assay: Conduct in vitro assays on the human ether-à-go-go-related gene (hERG) potassium channel to determine if Navafenterol has any direct inhibitory effects, which is a common cause of drug-induced QT prolongation.[5][6][7][8][9]
-
Concentration-Response Analysis: Correlate the observed QT changes with the plasma concentration of Navafenterol to understand the exposure-response relationship.
-
Data Presentation
Table 1: Summary of Cardiovascular Safety Findings from Clinical Trials
| Parameter | Study | Population | Doses | Key Findings | Citation(s) |
| Heart Rate | Phase I (NCT02814656 & NCT03159442) | Healthy male volunteers | 300 µg, 600 µg, 900 µg | Dose-dependent increase in mean heart rate observed on Day 16. | [2][10] |
| Phase I (NCT02573155) | Patients with mild asthma | 50 µg to 2100 µg | Small increases in heart rate were observed and were comparable across all treatment groups. | [3] | |
| Blood Pressure | Phase I (NCT02814656 & NCT03159442) | Healthy male volunteers | 300 µg, 600 µg, 900 µg | No significant vital sign abnormalities reported. | [2] |
| ECG - QT Interval | Phase I (NCT02814656 & NCT03159442) | Healthy male volunteers | 300 µg, 600 µg, 900 µg | No trends or dose-response were observed in mean change from baseline in QTcF. | [2] |
| Phase I (NCT02573155) | Patients with mild asthma | 50 µg to 2100 µg | Small increases in mean QTcF were observed but remained within reference ranges. | [3] | |
| Adverse Events | Phase 2a (NCT03645434) | Patients with moderate-to-severe COPD | 600 µg | Safety profiles were similar across treatment groups; no serious adverse events were reported in the navafenterol treatment period. | [4][11] |
| Phase I (NCT02573155) | Patients with moderate to severe COPD | 400 µg, 1800 µg | The frequency of treatment-emergent adverse events was similar for placebo and active comparators. | [12][13] |
Experimental Protocols
Protocol 1: Preclinical Cardiovascular Safety Assessment (General Approach based on ICH S7A/S7B)
This protocol outlines a general approach for preclinical cardiovascular safety assessment, consistent with ICH S7A and S7B guidelines, which would be applicable to a compound like Navafenterol.[5][6][7][8][9]
-
In Vitro Electrophysiology:
-
Objective: To assess the potential for proarrhythmic risk by examining effects on cardiac ion channels.
-
Method:
-
Perform a hERG potassium channel assay using patch-clamp electrophysiology on a stable cell line expressing the hERG channel.
-
Determine the IC50 of Navafenterol on the hERG current.
-
Consider evaluating effects on other cardiac ion channels (e.g., sodium, calcium) to build a comprehensive proarrhythmia risk profile.
-
-
-
Ex Vivo Isolated Heart Preparation (Langendorff):
-
Objective: To evaluate the direct effects of Navafenterol on cardiac electrophysiology and contractility in an integrated organ system.
-
Method:
-
Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig).
-
Retrogradely perfuse the heart with a physiological salt solution via the aorta.
-
Record a pseudo-ECG and measure parameters such as heart rate, PR interval, QRS duration, and QT interval.
-
Measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt) as indices of contractility.
-
Administer increasing concentrations of Navafenterol to the perfusate and record changes in the measured parameters.
-
-
-
In Vivo Cardiovascular Assessment in Conscious, Telemetered Animals:
-
Objective: To assess the integrated cardiovascular effects of Navafenterol in a conscious, freely moving animal model.
-
Method:
-
Surgically implant telemetry transmitters in a suitable large animal model (e.g., dog, non-human primate).
-
Allow for a post-operative recovery period.
-
Record baseline cardiovascular parameters, including ECG, heart rate, and arterial blood pressure.
-
Administer Navafenterol via the intended clinical route (inhalation) or a relevant systemic route.
-
Continuously monitor cardiovascular parameters for a defined period post-dose to assess the onset, magnitude, and duration of any effects.
-
-
Protocol 2: Clinical Cardiovascular Safety Monitoring in Phase I Trials (General Approach)
This protocol describes a general approach to cardiovascular safety monitoring in early-phase clinical trials, based on the methodologies described for Navafenterol studies.[2][3]
-
Participant Screening:
-
Exclude individuals with a history of clinically significant cardiovascular disease.[4]
-
Perform a baseline 12-lead ECG to rule out any pre-existing abnormalities.
-
-
Vital Signs Monitoring:
-
Measure heart rate and blood pressure at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
-
ECG Monitoring:
-
Obtain 12-lead ECGs at pre-dose and at regular intervals post-dose, coinciding with expected peak plasma concentrations and other time points of interest.
-
Analyze ECGs for changes in morphology and intervals, including PR, QRS, and QT.
-
Calculate the corrected QT interval using Fridericia's formula (QTcF).
-
-
Adverse Event Monitoring:
-
Systematically collect and record all adverse events throughout the study, with a specific focus on cardiovascular symptoms such as palpitations, dizziness, syncope, and chest pain.
-
Mandatory Visualizations
Caption: M3 receptor antagonism by Navafenterol can lead to an increased heart rate.
Caption: β2-adrenergic agonism by Navafenterol can increase heart rate and cause vasodilation.
Caption: A typical workflow for assessing the cardiovascular safety of a new drug candidate.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. Navafenterol (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navafenterol (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. database.ich.org [database.ich.org]
- 7. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 8. fda.gov [fda.gov]
- 9. blog.inotiv.com [blog.inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results with Navafenterol saccharinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AZD-8871 saccharinate) is an inhaled, long-acting, dual-pharmacology molecule that functions as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] Its primary application under investigation is for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The molecule exhibits high potency and selectivity for the human M3 receptor and the β2-adrenoceptor.[1]
Q2: What are the expected potency values (pIC50/pEC50) for Navafenterol?
The potency of Navafenterol has been characterized across various receptor subtypes. These values are crucial benchmarks for experimental validation.
| Receptor Target | Potency Metric | Value (pIC50 / pEC50) |
| Human M3 Receptor | pIC50 | 9.5[1] |
| Human M1 Receptor | pIC50 | 9.9[1] |
| Human M2 Receptor | pIC50 | 9.9[1] |
| Human M4 Receptor | pIC50 | 10.4[1] |
| Human M5 Receptor | pIC50 | 8.8[1] |
| β2-Adrenoceptor | pEC50 | 9.5[1] |
| β1-Adrenoceptor | pEC50 | 9.0[1] |
| β3-Adrenoceptor | pEC50 | 8.7[1] |
Q3: How should I prepare and store this compound for in vitro experiments?
Proper handling and storage are critical for maintaining the compound's integrity and ensuring reproducible results.
-
Reconstitution: Navafenterol (10 mM) can be reconstituted in DMSO.[3]
-
Storage of Stock Solutions: Store reconstituted stock solutions at -20°C.[3] For longer-term storage, aliquots in solvent can be stored at -80°C for up to one year.[4]
-
Powder Storage: The powder form of this compound should be stored at -20°C for up to three years.[4]
Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
Q4: I am observing high variability in my cell-based assay results. What are the potential causes?
Variability in cell-based assays can stem from several factors. A logical approach to troubleshooting is essential.
Troubleshooting Guides
Issue 1: Lower than Expected Potency in β2-Agonist Assays
Symptoms:
-
The calculated pEC50 value for β2-adrenoceptor activation is significantly lower than the expected value of ~9.5.
-
Maximal response (Emax) is not achieved even at high concentrations of Navafenterol.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Receptor Downregulation | Prolonged exposure to β2-agonists can lead to receptor downregulation.[5] Minimize pre-incubation times with Navafenterol. If using cells chronically exposed to other agonists, ensure a sufficient washout period. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression or signaling efficiency.[6][7] Use cells within a consistent and low passage number range. |
| β2-Adrenergic Receptor Polymorphisms | Genetic variations in the β2-adrenergic receptor can alter agonist binding and signaling.[5] If using primary human cells, be aware that genetic variability in donors can contribute to result variability.[3] Consider using a well-characterized recombinant cell line for baseline experiments. |
| Suboptimal Assay Conditions | The buffer composition, serum concentration, or incubation time may not be optimal for GPCR signaling. Optimize assay parameters systematically. |
Issue 2: Inconsistent Bronchoprotective Effects in Tissue Assays
Symptoms:
-
High variability in the inhibition of induced bronchoconstriction in isolated trachea or precision-cut lung slices (PCLS).
-
Inconsistent IC50 values in response to contractile agents like acetylcholine (B1216132) or histamine (B1213489).
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Tissue Viability | Poor tissue health will lead to inconsistent responses. Ensure proper dissection and handling techniques to maintain tissue viability. Use a viability marker if possible. |
| Contractile Agent Concentration | The concentration of the contractile agent (e.g., histamine, acetylcholine) can influence the apparent potency of Navafenterol.[3] Use a consistent and validated concentration of the contractile agent that elicits a submaximal response. |
| Drug Penetration | Inadequate incubation time may prevent Navafenterol from reaching its target receptors within the tissue. Ensure sufficient pre-incubation time with Navafenterol before adding the contractile agent. |
| Donor Variability (Human Tissue) | Significant variability can exist between human tissue donors.[3] Increase the number of independent donors (n≥5 is recommended) to account for biological variability.[3] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Bronchoconstriction Assay in Human Precision-Cut Lung Slices (PCLS)
This protocol is adapted from methodologies used to assess the functional effects of Navafenterol on airway smooth muscle.[3]
-
Tissue Preparation: Obtain human lung tissue from consenting donors. Prepare PCLS at a thickness of ~250 µm.
-
Culture: Culture PCLS in a serum-free medium for 24-48 hours to allow recovery.
-
Drug Incubation: Pre-incubate the PCLS with varying concentrations of Navafenterol (e.g., 3 nM to 300 nM) or vehicle (e.g., DMSO) for a standardized period (e.g., 30 minutes).
-
Induction of Contraction: Induce bronchoconstriction by adding a contractile agent such as histamine (to assess both M3 antagonism and β2 agonism) or a thromboxane (B8750289) analog like U46619 (to functionally isolate the β2AR agonism).[3]
-
Imaging and Analysis: Capture images of the airways before and after the addition of the contractile agent. Measure the airway area using imaging software.
-
Data Calculation: Express the bronchoconstriction as a percentage of the initial airway area. Generate concentration-response curves to determine the potency (e.g., IC50) of Navafenterol.
Protocol 2: Cell-Based GPCR Activation Assay (Generic Workflow)
This protocol outlines a general workflow for measuring Navafenterol-induced GPCR activation in a recombinant cell line expressing the β2-adrenergic receptor.
-
Cell Seeding: Plate cells in an appropriate microtiter plate (e.g., 96-well or 384-well) at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
Compound Preparation: Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Ligand Stimulation: Add the diluted Navafenterol or control compounds to the cells.
-
Incubation: Incubate the plate for a specific time at a controlled temperature (e.g., 37°C) to allow for receptor activation and downstream signaling.
-
Signal Detection: Measure the accumulation of a second messenger, such as cyclic AMP (cAMP) for Gs-coupled receptors like β2-AR, using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).[8]
-
Data Analysis: Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine pEC50 and Emax values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navafenterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Influence of beta 2-adrenergic receptor genotypes on signal transduction in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the research use of Navafenterol saccharinate. All recommendations are based on publicly available data and established scientific protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Navafenterol (also known as AZD8871) is a single-molecule, dual-pharmacology agent that functions as both a muscarinic M3 receptor antagonist and a β2 adrenergic receptor (β2AR) agonist.[1] This dual action allows it to induce bronchodilation through two distinct signaling pathways, making it a subject of interest for respiratory disease research, particularly Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4]
Q2: How should I reconstitute and store this compound?
For research purposes, this compound can be reconstituted in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A common concentration for a stock solution is 10 mM.[1]
-
Reconstitution Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in a calculated volume of high-purity DMSO.
-
Ensure the powder is fully dissolved by gentle vortexing or sonication.
-
-
Storage Recommendations:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Stock Solution (in DMSO): Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year. When ready to use, thaw an aliquot and dilute it to the final working concentration in your experimental buffer.
-
Q3: What are the known binding affinities of Navafenterol for its primary targets?
Navafenterol exhibits high potency for both the human muscarinic M3 receptor and the β2-adrenoceptor.
| Receptor | Parameter | Value |
| Human Muscarinic M3 Receptor | pIC50 | 9.5[5][6] |
| Human β2-Adrenoceptor | pEC50 | 9.5[5][6] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pEC50 is the negative logarithm of the half maximal effective concentration (EC50).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution or upon dilution in aqueous buffer. | - Exceeding the solubility limit of this compound in the chosen solvent or buffer.- Temperature fluctuations causing the compound to fall out of solution. | - Ensure the final concentration in aqueous buffers does not exceed the compound's solubility limit. It may be necessary to perform a solubility test for your specific buffer system.- Warm the solution gently (e.g., to 37°C) and vortex to redissolve any precipitate before use. - For in vivo studies, consider using a formulation with co-solvents such as PEG300 and Tween 80 to improve solubility. |
| Inconsistent or unexpected results in functional assays. | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the working solution. | - Always use freshly prepared dilutions from a properly stored stock solution. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.- Confirm the concentration of your stock solution using a spectrophotometer if possible, or by preparing a fresh stock solution from the powder.- Ensure the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect cell viability or function (typically ≤ 0.1%). |
| Low signal or no response in receptor binding or functional assays. | - Inactive compound due to degradation.- Insufficient receptor expression in the cell line or tissue preparation being used.- Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition). | - Test the activity of a fresh aliquot of this compound.- Verify the expression of M3 and β2 receptors in your experimental system using techniques like qPCR or western blotting.- Optimize assay parameters such as incubation time, temperature, and buffer components. Refer to the detailed experimental protocols below for starting points. |
Experimental Protocols
Signaling Pathways and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathways of Navafenterol and a general workflow for its in vitro testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Navafenterol (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. medchemexpress.com [medchemexpress.com]
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Navafenterol saccharinate in animal studies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the formulation and administration of this compound in preclinical research.
Formulation & Solubility
Q1: My this compound solution is cloudy or shows precipitation. What should I do?
A1: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current vehicle.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm the required concentration is achievable in the chosen solvent. Published data on Navafenterol is limited, but saccharinate salts of active pharmaceutical ingredients (APIs) are generally selected to improve aqueous solubility compared to the free base.[1]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[2] For basic compounds, lowering the pH can increase solubility. Attempt to adjust the pH of your vehicle (e.g., using a citrate (B86180) or phosphate (B84403) buffer) to a range of 4-8, which is generally well-tolerated in animals.[2]
-
Co-solvents: If aqueous buffers are insufficient, consider adding a biocompatible co-solvent. The choice of co-solvent will depend on the administration route.
-
Particle Size Reduction: For suspensions, ensuring a small and uniform particle size (micronization) can improve the dissolution rate and stability of the suspension.[2][3]
-
Q2: What is a suitable vehicle for intratracheal (IT) administration of this compound in rodents?
A2: For intratracheal administration, the vehicle must be non-irritating and administered in a small volume.
-
Recommended Vehicle: Sterile, isotonic saline (0.9% NaCl) or a phosphate-buffered saline (PBS) solution is the standard and preferred vehicle.
-
Volume Limits: To avoid physically injuring the lungs, the instillation volume should not exceed 1 mL/kg of body weight for both mice and rats.[4]
-
Considerations: Ensure the final formulation is sterile and free of pyrogens.
Administration & Dosing
Q3: We are observing low or highly variable plasma concentrations after administration. What are the potential causes?
A3: Low or variable bioavailability is a common challenge for many research compounds and can stem from issues with the formulation, administration technique, or the compound's intrinsic properties.[5][6]
-
Troubleshooting Steps:
-
Review Administration Technique:
-
Intratracheal (IT): Improper technique can lead to dosing into the esophagus instead of the trachea. Direct visualization of the vocal cords during intubation is critical for ensuring accurate delivery to the lungs.[7][8] Using a high-speed instillation device may improve lung distribution.[9]
-
Oral Gavage: Ensure the gavage needle is correctly placed and the full dose is administered without leakage.
-
-
Formulation Optimization: Poor dissolution in gastrointestinal fluids is a primary cause of low oral bioavailability.[2] Consider advanced formulations like lipid-based systems (e.g., SEDDS) or amorphous solid dispersions to improve absorption.[3][5]
-
Assess First-Pass Metabolism: Navafenterol may undergo metabolism in the gut wall or liver, reducing the amount of active drug that reaches systemic circulation.[5] An in vitro metabolic stability assay using liver microsomes can help quantify this effect.[3]
-
Standardize Experimental Conditions: Ensure consistency in animal fasting times, diet, and handling procedures, as these can influence gastrointestinal physiology and drug absorption.[5]
-
Pharmacology & Unexpected Effects
Q4: The observed bronchodilatory effect is less than anticipated. What should I check?
A4: Suboptimal efficacy can be linked to dosing, formulation, or the experimental model.
-
Troubleshooting Steps:
-
Confirm Dose and Concentration: Re-verify all calculations and ensure the formulation was prepared accurately. Analytical validation of the dosing solution concentration is recommended.
-
Bioavailability Issues: If plasma concentrations are low (see Q3), the effective concentration at the target receptors (β2-adrenergic and M3-muscarinic receptors in the airway smooth muscle) will also be low.[10][11]
-
Receptor Occupancy: Ensure the dose administered is sufficient to achieve adequate receptor occupancy for a pharmacological effect. Preclinical studies in dogs showed dose-proportional bronchoprotective effects.[10]
-
Model Appropriateness: Confirm that the animal model and the method of inducing bronchoconstriction (e.g., via acetylcholine) are appropriate and validated.[10]
-
Quantitative Data
The following tables summarize key data relevant to Navafenterol.
Table 1: Physicochemical & Pharmacological Properties
| Property | Value / Description | Source |
| Synonyms | AZD-8871, LAS191351 | [10][11] |
| Drug Class | Dual Muscarinic Antagonist/β2-Agonist (MABA) | [10][12] |
| Target(s) | M3 Muscarinic Receptor (Antagonist), β2-Adrenergic Receptor (Agonist) | [10][11] |
| Potency (in vitro) | pIC50 (M3): 9.5, pEC50 (β2): 9.5 | [10] |
| Saccharinate Salt | Used to potentially improve solubility and stability. | [1] |
| Primary Indication | Chronic Obstructive Pulmonary Disease (COPD) | [13][14] |
Table 2: Summary of Preclinical Pharmacokinetic Parameters (Human Data)
| Parameter (Dose) | Median Tmax | Cmax (pg/mL) | Elimination Half-Life (t1/2) | Source |
| 400 µg (inhaled) | 1.0 h | 199.3 | 12.9 h | [14] |
| 1800 µg (inhaled) | 2.0 h | 810.8 | 14.2 h | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intratracheal Instillation
Objective: To prepare a sterile solution or suspension of this compound suitable for direct intratracheal delivery in a rodent model.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional, for suspensions)
-
0.22 µm sterile syringe filter (if preparing a solution)
Methodology:
-
Calculate Required Mass: Based on the desired dose (e.g., in µg/kg) and the average weight of the study animals, calculate the total mass of this compound needed. Account for the dosing volume (e.g., 1 mL/kg).
-
Aseptic Preparation: Perform all steps in a laminar flow hood to maintain sterility.
-
Dissolution/Suspension:
-
Add the calculated mass of this compound to a sterile vial.
-
Add the required volume of sterile 0.9% saline.
-
Vortex vigorously for 2-3 minutes to aid dissolution.
-
If preparing a suspension, sonicate the vial for 5-10 minutes to ensure a uniform dispersion of particles.
-
-
Sterilization (for solutions): If the compound is fully dissolved and the resulting solution is clear, sterilize it by passing it through a 0.22 µm syringe filter into a final sterile vial. This step is not suitable for suspensions.
-
Storage and Use: Store the formulation as recommended by the manufacturer, protected from light if necessary. Use on the day of preparation. Before each administration, vortex the vial to ensure homogeneity, especially for suspensions.
Protocol 2: Non-Invasive Intratracheal Instillation in Mice
Objective: To accurately deliver a liquid formulation directly into the lungs of an anesthetized mouse. This protocol is adapted from established, minimally invasive methods.[7][15]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Intubation platform or angled board
-
Light source (fiber optic or LED)
-
Otoscope or magnifying lens
-
Gel-loading pipette tip or specialized intratracheal instillation device
-
1 mL syringe
Methodology:
-
Anesthetize the Animal: Anesthetize the mouse according to your institution's approved protocol until it is unresponsive to a toe pinch.
-
Position the Animal: Place the mouse in a supine position on an angled board (a 45° head-up angle is often effective), securing the upper incisors with a wire or rubber band to keep the head stable and the neck extended.[9]
-
Visualize the Trachea:
-
Gently pull the tongue to one side using blunt forceps.
-
Use a light source to illuminate the back of the throat. The vocal cords will appear as an inverted "V" structure that opens and closes with respiration.[4]
-
-
Intubation and Instillation:
-
Load a syringe with the desired volume of the this compound formulation. An air bubble (e.g., 0.1-0.2 mL) can be drawn in after the liquid to ensure the full dose is expelled from the delivery device.
-
Attach a sterile, flexible gel-loading pipette tip or a specialized catheter to the syringe.
-
Carefully guide the tip of the catheter through the vocal cords during inspiration (when they are open).
-
Advance the tip just past the vocal cords into the trachea.
-
Firmly depress the syringe plunger to instill the liquid followed by the air bolus, which helps disperse the substance into the lungs.
-
-
Recovery: Remove the catheter and place the animal on a warming pad in a prone position to recover. Monitor the animal until it is fully ambulatory before returning it to its home cage.
Visualizations
Signaling and Experimental Workflows
Caption: Simplified signaling pathway of Navafenterol.
Caption: Troubleshooting logic for low bioavailability.
Caption: Workflow for an in vivo intratracheal study.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. intranet.mmrx.org [intranet.mmrx.org]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: A Minimally Invasive Method for Intratracheal Instillation of Drugs in Neonatal Rodents to Treat Lung Disease [jove.com]
- 8. Intratracheal Administration of Dry Powder Formulation in Mice [jove.com]
- 9. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Navafenterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Navafenterol for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Video: Noninvasive Intratracheal Lipopolysaccharide Instillation in Mice [jove.com]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists developing quantitative assays for Navafenterol saccharinate.
Frequently Asked Questions (FAQs)
Q1: What is Navafenterol and how does it work?
A1: Navafenterol is a novel, single-molecule bronchodilator that combines the functions of a muscarinic M3 receptor antagonist and a β2-adrenergic receptor (β2AR) agonist.[1][2] This dual pharmacology allows it to induce smooth muscle relaxation and bronchodilation through two different mechanisms of action.[3] It is currently under development for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][4][5]
Q2: What is the primary mechanism of action for Navafenterol's bronchoprotective effect?
A2: The primary mechanism for Navafenterol's bronchoprotective effect is its agonism towards the β2-adrenergic receptor (β2AR).[1] At higher concentrations, it also exhibits antagonism of the H1 histamine (B1213489) receptor, which contributes to its overall effect.[1]
Q3: What analytical techniques are most suitable for the quantification of this compound in biological matrices?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative determination of drugs like Navafenterol and their metabolites in biological fluids.[6] This technique offers high sensitivity and specificity, which is crucial for accurate quantification in complex matrices.[6][7] High-performance liquid chromatography (HPLC) with UV detection can also be used, but may lack the sensitivity and selectivity of LC-MS/MS for low-concentration samples.
Q4: What are the key considerations for developing a robust LC-MS/MS method for this compound?
A4: Developing a robust LC-MS/MS method requires careful consideration of several factors, including column selection, mobile phase composition, and sample preparation.[8][9][10] It is essential to optimize these parameters to achieve good chromatographic separation, minimize matrix effects, and ensure high sensitivity and reproducibility.[7]
Q5: How can I minimize matrix effects in my assay?
A5: Matrix effects can be a significant challenge in bioanalysis.[7] To minimize them, it is important to use an effective sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[6] Additionally, optimizing the chromatographic conditions and using a stable isotope-labeled internal standard can help to compensate for any remaining matrix effects. A post-column infusion experiment can be used to assess and mitigate matrix effects during method development.[7]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the development and execution of a quantitative assay for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Poor Signal Intensity | Incorrect detection wavelength (HPLC-UV). | Verify and set the correct detection wavelength for this compound. |
| Inefficient ionization (LC-MS/MS). | Optimize mass spectrometry parameters, including ion source settings (e.g., spray voltage, gas flows, temperature). | |
| Sample degradation. | Ensure proper sample handling and storage conditions. Prepare fresh samples and standards. | |
| Peak Tailing | Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column.[11] |
| Secondary interactions with the column. | Adjust the mobile phase pH to reduce interactions with silanol (B1196071) groups. Use an end-capped column.[11] | |
| Dead volume in the system. | Check and minimize extra-column volume by using appropriate tubing and fittings.[11] | |
| Peak Fronting | Sample overload. | Dilute the sample or inject a smaller volume.[11] |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase whenever possible.[12] | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is thoroughly mixed.[11] |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[10] | |
| System leaks. | Inspect the system for any leaks, particularly around fittings and pump seals.[13] | |
| High Back Pressure | Blockage in the column or system. | Systematically check for blockages by disconnecting components. Reverse-flush the column (if permissible by the manufacturer). Replace in-line filters and guard columns.[13] |
| Mobile phase viscosity. | Adjust the mobile phase composition or temperature to reduce viscosity. | |
| Baseline Noise or Drift | Contaminated mobile phase. | Use HPLC or LC-MS grade solvents and reagents. Degas the mobile phase to remove dissolved air.[12][13] |
| Detector lamp aging (HPLC-UV). | Replace the detector lamp.[13] | |
| Pump issues. | Purge the pump to remove air bubbles. Check pump seals and check valves for wear.[12][13] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol outlines a general procedure for extracting this compound from human plasma using SPE. Optimization may be required based on the specific SPE sorbent and equipment used.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).
-
Loading: Pretreat 500 µL of human plasma with 500 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 4.5), followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
HPLC-UV Method for Quantification
This protocol provides a starting point for developing an HPLC-UV method for the quantification of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-10 min: 90-10% B
-
10-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
Data Presentation
Table 1: Linearity of this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area (n=3) | %CV |
| 1 | 12,543 | 4.2 |
| 5 | 61,876 | 3.1 |
| 10 | 124,543 | 2.5 |
| 50 | 621,876 | 1.8 |
| 100 | 1,245,678 | 1.5 |
| 500 | 6,210,987 | 1.1 |
| 1000 | 12,456,789 | 0.9 |
Correlation Coefficient (r²): 0.9998
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | %CV | %Accuracy |
| LQC | 3 | 2.91 | 5.1 | 97.0 |
| MQC | 75 | 76.8 | 3.5 | 102.4 |
| HQC | 750 | 742.5 | 2.8 | 99.0 |
Mandatory Visualizations
Caption: Dual signaling pathway of Navafenterol.
Caption: Workflow for Navafenterol quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Navafenterol, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 3. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navafenterol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Method Development [intertek.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the receptor selectivity profile of navafenterol (B609425) saccharinate. The following question-and-answer format addresses potential issues and provides insights for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of navafenterol saccharinate?
This compound is a dual-acting molecule designed to function as both a potent M3 muscarinic receptor antagonist and a β2-adrenergic receptor agonist.[1] This profile makes it a promising bronchodilator for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[1][2]
Q2: How selective is navafenterol for the M3 muscarinic receptor over other muscarinic subtypes?
Navafenterol exhibits high affinity for all human muscarinic receptor subtypes (M1-M5). While it is a potent antagonist at the target M3 receptor, it also shows significant binding to M1, M2, and M4 receptors, with a slightly lower affinity for the M5 subtype.[1] Notably, it displays kinetic selectivity for the M3 receptor over the M2 receptor, with a significantly longer half-life at the M3 receptor (4.97 hours) compared to the M2 receptor (0.46 hours).[1]
Q3: What is the selectivity profile of navafenterol against different β-adrenergic receptor subtypes?
Navafenterol is a potent agonist at the human β2-adrenergic receptor. It demonstrates selectivity for the β2 subtype over β1 and β3 adrenoceptors, with a 3-fold and 6-fold lower potency for β1 and β3 receptors, respectively.[1]
Q4: Has navafenterol been profiled against a broader range of off-target receptors?
Published data indicates that navafenterol has been assessed for its effects on histamine (B1213489) H1 receptors. At higher concentrations, it exhibits moderate antagonism at the H1 receptor.[3] A comprehensive screening of navafenterol against a wide panel of unrelated receptors, ion channels, and enzymes is not publicly available at this time. Such studies are typically part of a standard preclinical safety pharmacology assessment.
Q5: My in vitro results with navafenterol show unexpected effects that may suggest off-target activity. What should I consider?
If you observe unexpected effects, consider the following:
-
Concentration: Navafenterol's antagonism of the H1 histamine receptor is observed at higher concentrations.[3] Ensure your experimental concentrations are within the range of its primary target affinities.
-
Cellular Context: The expression levels of M1, M2, and M4 muscarinic receptors, as well as β1 and β3 adrenergic receptors, in your experimental system could influence the overall response.
-
Histamine Release: If your experimental model involves endogenous histamine release, the H1 antagonistic effect of navafenterol at higher concentrations could become relevant.
Data Presentation
Table 1: Navafenterol Potency at Human Muscarinic Receptors
| Receptor Subtype | Parameter | Value (pIC50) |
| M1 | Antagonist Affinity | 9.9[1] |
| M2 | Antagonist Affinity | 9.9[1] |
| M3 (Primary Target) | Antagonist Affinity | 9.5 [1] |
| M4 | Antagonist Affinity | 10.4[1] |
| M5 | Antagonist Affinity | 8.8[1] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: Navafenterol Potency at Human β-Adrenergic Receptors
| Receptor Subtype | Parameter | Value (pEC50) | Selectivity vs. β2 |
| β1 | Agonist Potency | 9.0[1] | 3-fold lower |
| β2 (Primary Target) | Agonist Potency | 9.5 [1] | - |
| β3 | Agonist Potency | 8.7[1] | 6-fold lower |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50).
Table 3: Navafenterol Activity at Other Receptors
| Receptor | Parameter | Value (pIC50) |
| Histamine H1 | Antagonist Affinity | 7.1[3] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Experimental Protocols
Disclaimer: The following are representative experimental protocols based on standard industry practices. The specific protocols used to generate the data for navafenterol are not publicly available.
Muscarinic Receptor Radioligand Binding Assay (Antagonist Affinity)
This protocol describes a competitive radioligand binding assay to determine the affinity of navafenterol for muscarinic receptors.
-
Membrane Preparation:
-
Culture cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine), and a range of concentrations of this compound.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the navafenterol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Adrenergic Receptor Functional Assay (Agonist Potency)
This protocol describes a cell-based functional assay to determine the agonist potency of navafenterol at β-adrenergic receptors.
-
Cell Culture:
-
Culture cells stably expressing the human β-adrenergic receptor subtype of interest (β1, β2, or β3). These cells should also express a reporter system that responds to changes in intracellular cyclic AMP (cAMP), such as a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.
-
-
Functional Assay:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.
-
Add a range of concentrations of this compound to the cells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for G-protein activation and cAMP production.
-
-
Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the navafenterol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of navafenterol that produces 50% of the maximal response.
-
Visualizations
Caption: Signaling pathways of Navafenterol's dual action.
Caption: Workflow for a competitive radioligand binding assay.
References
Validation & Comparative
A comprehensive analysis of a phase 2a clinical trial directly comparing the novel single-molecule muscarinic antagonist and β-agonist (MABA), navafenterol (B609425) saccharinate, with the established fixed-dose combination of umeclidinium/vilanterol (B1248922) for the management of moderate-to-severe Chronic Obstructive Pulmonary Disease (COPD).
This guide provides a detailed comparison of the efficacy, safety, and underlying mechanisms of action of navafenterol saccharinate and umeclidinium/vilanterol, drawing upon data from a key head-to-head clinical trial. The information is intended for researchers, scientists, and drug development professionals actively involved in the field of respiratory medicine.
Efficacy and Safety: A Quantitative Comparison
A phase 2a, multicentre, randomized, double-blind, double-dummy, three-way crossover study (NCT03645434) provides the primary basis for this comparison. The trial evaluated the effects of once-daily inhaled navafenterol (600 µg) versus umeclidinium/vilanterol (UMEC/VI; 62.5 µg/25 µg) and placebo over a 14-day treatment period in patients with moderate-to-severe COPD.[1]
Lung Function
The primary endpoint of the study was the change from baseline in trough forced expiratory volume in one second (FEV1) on day 15.[1] While umeclidinium/vilanterol showed a numerically greater improvement in trough FEV1, the difference between navafenterol and UMEC/VI was not statistically significant.[1] However, navafenterol demonstrated a more rapid onset of action, with a significantly greater improvement in peak FEV1 on day 14 compared to UMEC/VI.[1]
| Efficacy Endpoint | Navafenterol (600 µg) | Umeclidinium/Vilanterol (62.5/25 µg) | Placebo | Statistical Significance |
| Change from Baseline in Trough FEV1 on Day 15 (L) | LS Mean Difference vs. Placebo: 0.202 (p<0.0001)[1] | LS Mean Difference vs. Placebo: 0.248 (p<0.0001)[1] | - | Navafenterol vs. UMEC/VI: -0.046 (p=0.075)[1] |
| Change from Baseline in Peak FEV1 on Day 14 (L) | LS Mean Difference vs. Placebo: 0.388 (p<0.0001) | LS Mean Difference vs. Placebo: 0.326 (p<0.0001) | - | Navafenterol vs. UMEC/VI: 0.062 (p=0.0385)[1] |
FEV1: Forced Expiratory Volume in 1 second; L: Liters; LS: Least Squares
Symptom Improvement
Both active treatments demonstrated significant improvements in patient-reported outcomes compared to placebo. The COPD Assessment Test (CAT) and the Breathlessness, Cough and Sputum Scale (BCSS) scores showed greater improvements with both navafenterol and UMEC/VI.[1]
| Symptom Score | Navafenterol vs. Placebo | UMEC/VI vs. Placebo | Navafenterol vs. UMEC/VI |
| COPD Assessment Tool (CAT) | Significant Improvement (p<0.005)[1] | Significant Improvement (p<0.005)[1] | No significant difference[1] |
| Breathlessness, Cough and Sputum Scale (BCSS) | Significant Improvement (p<0.005)[1] | Significant Improvement (p<0.005)[1] | No significant difference[1] |
Safety and Tolerability
The safety profiles of navafenterol and umeclidinium/vilanterol were found to be similar throughout the trial, with both treatments being well-tolerated.[1] No serious adverse events were reported during the navafenterol treatment period.[1]
Experimental Protocols
The direct comparison is based on the methodology of the NCT03645434 clinical trial.
Study Design: This was a phase 2a, randomized, multicentre, double-blind, double-dummy, three-way complete crossover study.[1]
Patient Population: The study included male and female patients aged 40-85 years with a diagnosis of moderate-to-severe COPD.[1]
Interventions:
-
Navafenterol 600 µg, administered once daily via a dry powder inhaler.[1]
-
Umeclidinium/Vilanterol 62.5 µg/25 µg, administered once daily via the ELLIPTA® dry powder inhaler.[1]
-
Placebo.[1]
Each treatment period lasted for 14 days.[1]
Endpoints:
-
Primary Endpoint: Change from baseline in trough FEV1 on day 15.[1]
-
Secondary Endpoints: Change from baseline in peak FEV1, and changes in CAT and BCSS scores.[1]
Statistical Analysis: The efficacy analysis was based on a mixed model for repeated measures.
Signaling Pathways and Experimental Workflow
Mechanism of Action
Navafenterol is a single molecule that acts as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA). Umeclidinium is a long-acting muscarinic antagonist (LAMA) and vilanterol is a long-acting β2-adrenergic agonist (LABA), delivered as a fixed-dose combination.
Caption: Signaling pathways of Navafenterol and Umeclidinium/Vilanterol.
Clinical Trial Workflow
The following diagram illustrates the workflow of the NCT03645434 clinical trial.
Caption: Workflow of the NCT03645434 crossover clinical trial.
References
For Researchers, Scientists, and Drug Development Professionals
The development of single-molecule Muscarinic Antagonist-Beta Agonist (MABA) drugs represents a significant advancement in the treatment of chronic obstructive pulmonary disease (COPD). By combining two key bronchodilatory mechanisms in a single entity, MABAs offer the potential for enhanced efficacy and a simplified treatment regimen compared to combination therapies. This guide provides a detailed comparative analysis of Navafenterol (B609425) saccharinate (formerly AZD8871), a prominent MABA candidate, with other molecules in its class, supported by preclinical and clinical data.
Introduction to MABA Therapy
MABAs are designed to simultaneously inhibit the bronchoconstrictor effects of acetylcholine (B1216132) on muscarinic M3 receptors in the airways and stimulate β2-adrenergic receptors, leading to smooth muscle relaxation and bronchodilation.[1] This dual mechanism of action is expected to provide additive or synergistic effects, leading to improved lung function in patients with obstructive airway diseases.[2]
Comparative Preclinical Efficacy
The preclinical development of MABAs involves a rigorous evaluation of their affinity and activity at muscarinic and β2-adrenergic receptors, as well as their functional effects in in vitro and in vivo models. This section compares the preclinical profiles of Navafenterol saccharinate and other key MABA compounds.
Receptor Binding and Functional Activity
The potency and selectivity of MABAs are critical determinants of their therapeutic potential. The following table summarizes the in vitro receptor binding affinities and functional potencies of Navafenterol and the comparator MABA, Batefenterol (B1667760) (formerly GSK-961081).
| Compound | Target | Assay Type | Value | Unit | Reference |
| Navafenterol | Human M3 Receptor | Binding (pIC50) | 9.5 | - | [3] |
| Human β2-Adrenoceptor | Functional (pEC50) | 9.5 | - | [3] | |
| Human M1 Receptor | Binding (pIC50) | 9.9 | - | [3] | |
| Human M2 Receptor | Binding (pIC50) | 9.9 | - | [3] | |
| Human M4 Receptor | Binding (pIC50) | 10.4 | - | [3] | |
| Human M5 Receptor | Binding (pIC50) | 8.8 | - | [3] | |
| Human β1-Adrenoceptor | Functional (pEC50) | 9.0 | - | [3] | |
| Human β3-Adrenoceptor | Functional (pEC50) | 8.7 | - | [3] | |
| Batefenterol | Human M2 Receptor | Binding (Ki) | 1.4 | nM | [4] |
| Human M3 Receptor | Binding (Ki) | 1.3 | nM | [4] | |
| Human β2-Adrenoceptor | Binding (Ki) | 3.7 | nM | [4] | |
| Human β2-Adrenoceptor | Functional (cAMP, EC50) | 0.29 | nM | [4] |
Navafenterol demonstrates high potency for both the human M3 receptor and the β2-adrenoceptor.[3] Notably, it exhibits a higher muscarinic component compared to batefenterol in human bronchi.[5]
In Vivo Bronchodilator Activity
Animal models are crucial for assessing the in vivo efficacy and duration of action of MABA candidates. The following table summarizes the bronchoprotective effects of Navafenterol and Batefenterol in guinea pig models.
| Compound | Animal Model | Endpoint | Efficacy (ED50) | Unit | Reference |
| Navafenterol | Guinea Pig (ACh-induced bronchoconstriction) | Bronchoprotection (ID40) | 0.40 | µg/kg | [3] |
| Batefenterol | Guinea Pig (MCh-induced bronchoconstriction) | MA activity (ED50) | 33.9 | µg/ml | [4] |
| Guinea Pig (Isoprenaline-induced tachycardia) | BA activity (ED50) | 14.1 | µg/ml | [4] | |
| Guinea Pig (Combined MABA effect) | MABA activity (ED50) | 6.4 | µg/ml | [4] |
Preclinical studies in dogs have shown that nebulized Navafenterol prevents acetylcholine-induced bronchoconstriction with a long duration of action, having a bronchoprotective half-life exceeding 24 hours.[3][5] This supports the potential for once-daily dosing in humans.
Comparative Clinical Efficacy
Phase I and II clinical trials have provided valuable insights into the efficacy and safety of Navafenterol in patients with COPD.
Bronchodilation in COPD Patients
Clinical studies have consistently demonstrated the potent and sustained bronchodilator effects of Navafenterol. The following table summarizes key efficacy data from clinical trials.
| Trial Identifier | Drug/Dose | Comparator | Primary Endpoint | Result | Reference |
| NCT02573155 (Phase I) | Navafenterol 400 µg, 1800 µg | Placebo, Indacaterol 150 µg, Tiotropium 18 µg | Change from baseline in trough FEV1 on Day 2 | Statistically significant improvement vs. placebo. 1800 µg dose showed significantly greater improvement vs. active comparators. | [6] |
| NCT03645434 (Phase IIa) | Navafenterol 600 µg (once daily) | Placebo, Umeclidinium/Vilanterol (UMEC/VI) 62.5/25 µg | Change from baseline in trough FEV1 on Day 15 | Significant improvement vs. placebo. No significant difference compared to UMEC/VI. | [6] |
| Phase IIb (Batefenterol) | Batefenterol (various doses) | Placebo | Change from baseline in trough FEV1 on Day 29 | Statistically and clinically significant improvements from baseline vs. placebo at all doses. | [7][8] |
In a Phase I study, both 400 µg and 1800 µg single doses of navafenterol resulted in sustained bronchodilation over 24 hours in patients with moderate to severe COPD.[6] A Phase IIa trial showed that once-daily navafenterol (600 µg) was well-tolerated and improved lung function and COPD-related symptoms to a similar extent as the established once-daily fixed-dose combination of umeclidinium/vilanterol.[6]
Safety and Tolerability
The safety profiles of MABAs are a critical aspect of their clinical development.
| Compound | Key Adverse Events Reported in Clinical Trials | Reference |
| Navafenterol | Headache, nasopharyngitis, dizziness. Generally well-tolerated with no major safety concerns raised in Phase I and II trials. | [9] |
| Batefenterol | Generally well-tolerated in Phase II studies. No significant effects on glucose, potassium, heart rate, or blood pressure were observed. | [8] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compound to muscarinic and adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human M3 or β2 receptors) are prepared from transfected cell lines.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.
Functional cAMP Assays
Objective: To determine the functional agonist activity of the test compound at β2-adrenergic receptors.
Methodology:
-
Cell Culture: Cells stably expressing the human β2-adrenergic receptor are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).[2]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.
In Vivo Bronchoconstriction Model (Guinea Pig)
Objective: To evaluate the bronchoprotective effect of the test compound against a constrictor agent.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized.
-
Bronchoconstriction Induction: Bronchoconstriction is induced by an intravenous injection of acetylcholine or methacholine.
-
Compound Administration: The test compound is administered, typically via inhalation or intratracheal instillation, prior to the bronchoconstrictor challenge.
-
Measurement of Airway Resistance: Lung resistance is measured using a whole-body plethysmograph.
-
Data Analysis: The dose of the test compound that causes a 50% inhibition of the bronchoconstrictor response (ED50) is calculated.
Visualizations
Caption: Dual signaling pathway of Navafenterol (MABA).
Caption: MABA drug development workflow.
References
- 1. RDD Online [rddonline.com]
- 2. cAMP-Glo™ Assay Protocol [promega.sg]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Clinical Candidate CHF-6366: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bronchoconstriction and airway microvascular leakage in guinea pigs sensitized with trimellitic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nfa.elsevierpure.com [nfa.elsevierpure.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and clinical performance of Navafenterol saccharinate and Indacaterol (B1671819), two key inhaled bronchodilators for the management of Chronic Obstructive Pulmonary Disease (COPD). The information presented herein is a synthesis of available preclinical and clinical data, intended to inform research and drug development efforts in respiratory medicine.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. Bronchodilators are the cornerstone of symptomatic management. This guide focuses on two significant long-acting bronchodilators:
-
This compound: A novel, single-molecule, dual-acting muscarinic antagonist and β2-adrenergic agonist (MABA).[1] This bifunctional molecule is designed to provide synergistic bronchodilation through two distinct mechanisms of action.[1]
-
Indacaterol: An established, once-daily, long-acting β2-adrenergic agonist (LABA) widely used in the maintenance treatment of COPD.[2][3]
This comparison will delve into their mechanisms of action, preclinical pharmacology, and clinical efficacy, supported by experimental data.
Mechanism of Action
The fundamental difference between Navafenterol and Indacaterol lies in their mechanisms of action. Navafenterol combines two pharmacologies in a single molecule, while Indacaterol is a selective β2-adrenergic agonist.
This compound: A Dual-Acting MABA
Navafenterol simultaneously targets two key pathways involved in airway smooth muscle contraction:
-
Muscarinic M3 Receptor Antagonism: It blocks the action of acetylcholine (B1216132) on M3 receptors, preventing bronchoconstriction.
-
β2-Adrenergic Receptor Agonism: It stimulates β2-adrenergic receptors, leading to airway smooth muscle relaxation.
This dual action is intended to provide superior bronchodilation compared to monotherapy with either a LAMA or a LABA.
Indacaterol: A Selective β2-Adrenergic Agonist
Indacaterol's mechanism of action is focused solely on the β2-adrenergic receptor pathway.[4] By stimulating these receptors on airway smooth muscle cells, it activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP leads to the activation of protein kinase A, resulting in the phosphorylation of key intracellular proteins and ultimately causing smooth muscle relaxation and bronchodilation.[4]
Preclinical Pharmacology: A Comparative Overview
Direct head-to-head preclinical comparisons of Navafenterol and Indacaterol are limited in the published literature. The following tables summarize key in vitro and in vivo findings from separate studies. It is important to note that variations in experimental conditions across studies may influence the results.
In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | Indacaterol | Reference |
| Target(s) | M3 Muscarinic Receptor (Antagonist)β2-Adrenergic Receptor (Agonist) | β2-Adrenergic Receptor (Agonist) | [5] |
| Receptor Binding Affinity | Human M3 Receptor: pIC50 = 9.5 | Human β1-Adrenoceptor: pKi = 7.36Human β2-Adrenoceptor: pKi = 5.48 | [5] |
| Functional Potency | Human β2-Adrenoceptor: pEC50 = 9.5Isolated Guinea Pig Trachea (Antimuscarinic): pIC50 = 8.6Isolated Guinea Pig Trachea (β2-Agonist): pEC50 = 8.8 | Human β2-Adrenoceptor: pEC50 = 8.06 (close to a full agonist) | [5] |
| Receptor Selectivity | Kinetically selective for M3 over M2 receptors.3-fold selective for β2 over β1 and 6-fold selective for β2 over β3 adrenoceptors. | Over 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater agonist activity compared to β3-receptors. | [4][5] |
| Intrinsic Activity | Potent agonist at the β2-adrenoceptor. | High intrinsic activity at the human β2-adrenoceptor (Emax = 73% of isoprenaline). | [6] |
In Vivo Bronchodilator Efficacy
| Animal Model | This compound | Indacaterol | Reference |
| Guinea Pig | Prevents acetylcholine-induced bronchoconstriction. | Inhibits 5-hydroxytryptamine-induced bronchoconstriction for at least 24 hours. | [5][6] |
| Dog | Long-lasting bronchoprotective effects (>24 hours). | Not Reported | [5] |
| Rhesus Monkey | Not Reported | Prolonged bronchoprotective effect against methacholine-induced bronchoconstriction with a lower increase in heart rate compared to other β2-agonists. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments based on available literature.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for its target receptor.
Protocol Details:
-
Receptor Source: Membranes from cells recombinantly expressing the human M3 muscarinic receptor or β2-adrenergic receptor.
-
Radioligand: A specific radiolabeled ligand that binds to the target receptor (e.g., [3H]-NMS for M3 receptors, [3H]-CGP12177 for β2-receptors).
-
Incubation: Performed at a specific temperature and for a duration sufficient to reach equilibrium.
-
Data Analysis: Competitive binding data are analyzed using non-linear regression to calculate the IC50, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays (cAMP Measurement)
These assays assess the functional consequence of receptor binding, such as the stimulation of second messenger production.
Protocol Details:
-
Cell Line: A suitable cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., CHO, HEK293).
-
Stimulation: Cells are typically pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Detection: Commercially available kits are often used, which rely on principles such as competitive binding with a labeled cAMP analog.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).
In Vivo COPD Models (Cigarette Smoke-Induced)
Animal models are essential for evaluating the efficacy of drug candidates in a physiological context that mimics human disease.
Protocol Details:
-
Animal Species: Guinea pigs are often preferred due to similarities in airway physiology to humans.[7][8] Mice and rats are also commonly used.[7][8]
-
Smoke Exposure: The duration and intensity of smoke exposure can be varied to induce different features of COPD.
-
Outcome Measures:
-
Lung Function: Measurement of airway hyperresponsiveness to bronchoconstrictors.
-
Inflammation: Analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels.
-
Histopathology: Examination of lung tissue for signs of emphysema, airway remodeling, and inflammation.
-
Clinical Efficacy and Safety
Clinical trials provide the most definitive comparison of therapeutic agents. A phase I, randomized, crossover study in patients with moderate to severe COPD directly compared single doses of Navafenterol, Indacaterol, tiotropium, and placebo.[9][10][11]
Lung Function
| Parameter (Change from Baseline) | Navafenterol (400 µg) | Navafenterol (1800 µg) | Indacaterol (150 µg) | Reference |
| Trough FEV1 (L) | 0.111 | 0.210 | 0.141 | [9][10][11] |
| Peak FEV1 (L) | 0.218 | 0.285 | 0.227 | [9][10] |
| FEV1 AUC0-24h (L) | Statistically significant improvement vs. placebo | Statistically significant improvement vs. placebo and active comparators | Statistically significant improvement vs. placebo | [9] |
FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve
In this study, both doses of Navafenterol demonstrated sustained bronchodilation over 24 hours.[9][10][11] The higher dose of Navafenterol (1800 µg) showed a greater improvement in trough FEV1 compared to both Indacaterol and tiotropium.[9][10][11]
A subsequent phase IIa study demonstrated that once-daily Navafenterol (600 µg) provided improvements in lung function and COPD symptoms to a similar extent as the established LAMA/LABA combination of umeclidinium/vilanterol.[12]
Safety and Tolerability
In the phase I comparative study, the frequency of treatment-emergent adverse events was similar for placebo and the active comparators, including Indacaterol.[9][10] Navafenterol was generally well-tolerated with no major safety concerns raised.[9][10][11]
Summary and Conclusion
This compound and Indacaterol are both effective long-acting bronchodilators for the management of COPD, but they differ significantly in their mechanism of action.
-
Indacaterol is a well-established, potent, and selective LABA with a rapid onset and 24-hour duration of action.
-
Navafenterol , as a MABA, offers the potential for enhanced bronchodilation by targeting two distinct pathways.
Preclinical data support the distinct pharmacological profiles of both compounds. Clinical data from a direct comparative study suggest that high-dose Navafenterol may offer greater improvements in lung function than Indacaterol.
The choice between a MABA like Navafenterol and a LABA like Indacaterol will depend on various factors, including patient characteristics, disease severity, and the evolving landscape of COPD therapeutics. The development of dual-acting molecules represents a significant advancement in the potential for simplified and more effective treatment regimens for patients with COPD. Further large-scale clinical trials will be crucial to fully elucidate the comparative efficacy and safety of Navafenterol in the long-term management of COPD.
References
- 1. Navafenterol for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Identification of Indacaterol as an Ultra-Long-Acting Inhaled Beta-2-Adrenoceptor Agonist - OAK Open Access Archive [oak.novartis.com]
- 3. The identification of indacaterol as an ultralong-acting inhaled beta2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A model of tobacco smoke-induced airflow obstruction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Navafenterol saccharinate (AZD-8871) is an investigational inhaled, long-acting, single-molecule bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD). It is the first in a new class of therapeutics known as muscarinic antagonist and β₂-agonist (MABA) molecules, combining two distinct pharmacological activities in a single entity.[1] This guide provides a comparative analysis of Navafenterol's dual-action mechanism against established long-acting muscarinic antagonists (LAMAs), long-acting β₂-agonists (LABAs), and their fixed-dose combinations (LAMA/LABA). The information presented herein is supported by preclinical and clinical experimental data to aid in the evaluation of this novel therapeutic agent.
Dual-Action Mechanism of Navafenterol
Navafenterol functions as both a muscarinic M₃ receptor antagonist and a β₂-adrenergic receptor agonist. This dual mechanism targets two key pathways in the pathophysiology of bronchoconstriction in COPD.
-
Muscarinic M₃ Receptor Antagonism: Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, induces bronchoconstriction and mucus secretion by activating M₃ receptors on airway smooth muscle and submucosal glands. By competitively inhibiting these receptors, Navafenterol blocks the effects of acetylcholine, leading to bronchodilation and reduced mucus production.
-
β₂-Adrenergic Receptor Agonism: Stimulation of β₂-adrenergic receptors on airway smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels promote smooth muscle relaxation and subsequent bronchodilation.
The combination of these two mechanisms in a single molecule is hypothesized to provide synergistic or additive bronchodilator effects compared to monotherapies, potentially leading to improved lung function and symptom control in patients with COPD.[2]
Preclinical Pharmacological Profile: A Comparative Overview
The potency and selectivity of Navafenterol have been characterized in a series of preclinical in vitro studies. The following tables summarize the key pharmacological parameters of Navafenterol and compare them with those of established LAMA and LABA molecules.
Table 1: Muscarinic Receptor Antagonist Potency (pIC₅₀)
| Compound | Human M₁ | Human M₂ | Human M₃ | Human M₄ | Human M₅ |
| Navafenterol | 9.9 [3] | 9.9 [3] | 9.5 [3] | 10.4 [3] | 8.8 [3] |
| Umeclidinium | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Tiotropium (B1237716) | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Glycopyrrolate | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Batefenterol | - | - | - | - | - |
Higher pIC₅₀ values indicate greater potency.
Table 2: β-Adrenergic Receptor Agonist Potency (pEC₅₀) and Selectivity
| Compound | Human β₁ (pEC₅₀) | Human β₂ (pEC₅₀) | Human β₃ (pEC₅₀) | β₂ vs β₁ Selectivity | β₂ vs β₃ Selectivity |
| Navafenterol | 9.0 [3] | 9.5 [3] | 8.7 [3] | 3-fold [3] | 6-fold [3] |
| Vilanterol | - | - | - | - | - |
| Olodaterol | - | - | - | - | - |
| Formoterol | - | - | - | - | - |
| Batefenterol | - | - | - | - | - |
Higher pEC₅₀ values indicate greater potency. Higher fold selectivity indicates greater preference for the β₂ receptor.
Clinical Efficacy: Comparative Lung Function Data
The clinical efficacy of Navafenterol has been evaluated in Phase I and Phase IIa clinical trials in patients with moderate-to-severe COPD. The primary endpoint in these studies was the change from baseline in trough forced expiratory volume in one second (FEV₁).
Table 3: Change from Baseline in Trough FEV₁ (Liters) in COPD Patients
| Treatment | Study | Duration | Change from Baseline in Trough FEV₁ (L) vs. Placebo | Change from Baseline in Trough FEV₁ (L) vs. Active Comparator |
| Navafenterol 600 µg OD | Phase IIa (NCT03645434)[4] | 14 Days | 0.202 (p<0.0001)[4] | -0.046 (vs. Umeclidinium/Vilanterol 62.5/25 µg; p=0.075)[4] |
| Navafenterol 400 µg SD | Phase I (NCT02573155)[2] | Single Dose | 0.111 (p<0.0001)[2] | - |
| Navafenterol 1800 µg SD | Phase I (NCT02573155)[2] | Single Dose | 0.210 (p<0.0001)[2] | 0.065-0.069 (vs. Indacaterol 150 µg and Tiotropium 18 µg; p<0.05)[2] |
| Umeclidinium/Vilanterol 62.5/25 µg OD | - | 24 Weeks | - | 0.112 (vs. Tiotropium 18 µg; p<0.001)[5] |
| Tiotropium/Olodaterol 5/5 µg OD | VIVACITO™[6] | 6 Weeks | >0.200[6] | Significant improvement vs. monotherapies[6] |
| Glycopyrrolate/Formoterol 18/9.6 µg BID | PINNACLE-3[7] | 52 Weeks | - | 0.025 (vs. Tiotropium 18 µg; p≤0.0117)[7] |
OD: Once Daily; SD: Single Dose; BID: Twice Daily
Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M₁ through M₅) are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (e.g., Navafenterol).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀ value.
β₂-Adrenergic Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a test compound to stimulate the β₂-adrenergic receptor and induce a functional response, typically the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Cells stably expressing human β-adrenergic receptor subtypes (β₁, β₂, and β₃) are cultured in appropriate media.
-
Compound Stimulation: The cells are treated with a range of concentrations of the test compound (e.g., Navafenterol) for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular contents, including any newly synthesized cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a sensitive detection method, such as a competitive immunoassay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF, or Enzyme-Linked Immunosorbent Assay - ELISA).
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that produces 50% of the maximal response (EC₅₀). The pEC₅₀ is calculated as the negative logarithm of the EC₅₀ value. Selectivity is determined by comparing the pEC₅₀ values across the different β-adrenergic receptor subtypes.
Conclusion
This compound represents a novel approach to bronchodilator therapy by combining muscarinic M₃ receptor antagonism and β₂-adrenergic receptor agonism in a single molecule. Preclinical data demonstrate its high potency for both targets and a favorable selectivity profile for the β₂-adrenergic receptor. Early-phase clinical trials in patients with COPD have shown promising results, with significant improvements in lung function compared to placebo and comparable efficacy to an established LAMA/LABA combination therapy.[4] The dual-action mechanism of Navafenterol offers the potential for enhanced bronchodilation and provides a strong rationale for its continued development as a once-daily maintenance therapy for COPD. Further large-scale clinical trials are warranted to fully elucidate its long-term efficacy and safety profile in a broader patient population.
References
- 1. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of umeclidinium/vilanterol 62.5/25 mcg and tiotropium 18 mcg in chronic obstructive pulmonary disease: results of a 24-week, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Long-term safety and efficacy of glycopyrrolate/formoterol metered dose inhaler using novel Co-Suspension™ Delivery Technology in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of navafenterol (B609425) saccharinate, a novel single-molecule muscarinic antagonist and β2-adrenergic agonist (MABA), with other established therapies for Chronic Obstructive Pulmonary Disease (COPD). The following analysis is based on available clinical trial data and aims to offer an objective overview of its performance, supported by experimental evidence.
Navafenterol saccharinate is a long-acting, inhaled bronchodilator that combines two distinct pharmacological actions in a single molecule.[1] It acts as an antagonist of the M3 muscarinic receptor and an agonist of the β2-adrenergic receptor.[1] This dual mechanism is designed to provide potent and sustained bronchodilation, a cornerstone of COPD management.
Performance Comparison: Navafenterol vs. Alternatives
Clinical trials have evaluated the efficacy and safety of navafenterol against both placebo and active comparators, primarily the long-acting muscarinic antagonist (LAMA) and long-acting β2-agonist (LABA) fixed-dose combination of umeclidinium/vilanterol (UMEC/VI). Other relevant comparators in the broader therapeutic landscape include other LAMA/LABA combinations and emerging MABAs.
Key Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of navafenterol's performance.
Table 1: Comparison of Navafenterol, Placebo, and Umeclidinium/Vilanterol (UMEC/VI) in Patients with Moderate-to-Severe COPD (NCT03645434) [2][3]
| Endpoint (at Day 15) | Navafenterol 600 µg (once daily) | Umeclidinium/Vilanterol (62.5/25 µg) | Placebo |
| Change from Baseline in Trough FEV1 (L) | 0.202 (p<0.0001 vs. Placebo) | 0.248 (p<0.0001 vs. Placebo) | - |
| LS Mean Difference vs. UMEC/VI (L) | -0.046 (p=0.075) | - | - |
| Change from Baseline in Peak FEV1 (L) | 0.388 (p<0.0001 vs. Placebo) | 0.326 (p<0.0001 vs. Placebo) | - |
| LS Mean Difference vs. UMEC/VI (L) | 0.062 (p=0.0385) | - | - |
| Improvement in COPD Assessment Test (CAT) Score | Significant improvement (p<0.005 vs. Placebo) | Significant improvement (p<0.005 vs. Placebo) | - |
| Improvement in Breathlessness, Cough, and Sputum Scale (BCSS) Score | Significant improvement (p<0.005 vs. Placebo) | Significant improvement (p<0.005 vs. Placebo) | - |
| Reported Serious Adverse Events | None reported | Not specified in detail, similar safety profile | Not specified in detail, similar safety profile |
FEV1: Forced Expiratory Volume in 1 second; LS: Least Squares
Table 2: Comparison of Single Doses of Navafenterol, Placebo, and Active Comparators in Patients with Moderate-to-Severe COPD (NCT02573155) [4][5][6]
| Endpoint (at Day 2) | Navafenterol 400 µg | Navafenterol 1800 µg | Indacaterol 150 µg | Tiotropium 18 µg | Placebo |
| Change from Baseline in Trough FEV1 (L) | 0.111 (p<0.0001 vs. Placebo) | 0.210 (p<0.0001 vs. Placebo) | Not directly compared | Not directly compared | - |
| LS Mean Difference vs. Active Comparators (L) | Not specified | 0.065-0.069 (p<0.05) | - | - | - |
| Frequency of Treatment-Emergent Adverse Events (%) | 52.9 | 22.6 | 34.4 - 37.5 | 34.4 - 37.5 | 34.4 - 37.5 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for the key studies cited.
Protocol: Phase 2a, Randomized, Double-Blind, Crossover Trial (NCT03645434)[2][3]
-
Objective: To evaluate the efficacy, pharmacokinetics, and safety of navafenterol versus placebo and an active comparator in patients with moderate-to-severe COPD.
-
Study Design: A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.
-
Participants: 73 participants with moderate-to-severe COPD were randomized.
-
Treatment Arms:
-
Navafenterol 600 µg, once daily via inhalation.
-
Umeclidinium/Vilanterol (UMEC/VI) 62.5 µg/25 µg, once daily via inhalation.
-
Placebo.
-
-
Duration: Each treatment period was 2 weeks, with a washout period between crossovers.
-
Primary Outcome: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) on Day 15.
-
Secondary Outcomes: Change from baseline in peak FEV1, changes in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores, adverse events, and pharmacokinetics.
Protocol: Phase I, Randomized, Double-Blind, Crossover Study (NCT02573155)[4][5][6]
-
Objective: To evaluate the safety, tolerability, pharmacodynamics, and pharmacokinetics of single ascending doses of navafenterol in patients with mild asthma and a single-dose study in patients with moderate-to-severe COPD.
-
Study Design: A randomized, single-blind, placebo-controlled, single-ascending-dose study (Part 1 in asthma) and a randomized, five-way complete crossover study (Part 2 in COPD).
-
Participants: 16 patients with mild asthma (Part 1) and 38 patients with moderate-to-severe COPD (Part 2) were randomized.
-
Treatment Arms (Part 2 - COPD):
-
Navafenterol 400 µg (single dose).
-
Navafenterol 1800 µg (single dose).
-
Indacaterol 150 µg (open-label active comparator).
-
Tiotropium 18 µg (open-label active comparator).
-
Placebo.
-
-
Primary Pharmacodynamic Endpoint (Part 2 - COPD): Change from baseline in trough FEV1 on Day 2.
-
Safety Assessments: Monitoring of treatment-emergent adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Visualizing Mechanisms and Workflows
To further elucidate the function and evaluation of navafenterol, the following diagrams illustrate its signaling pathway and a typical clinical trial workflow.
Caption: Signaling pathway of this compound.
Caption: Generalized experimental workflow for a COPD clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-EPMC7487995 - Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator. - OmicsDI [omicsdi.org]
For Researchers, Scientists, and Drug Development Professionals
Navafenterol (B609425) saccharinate (formerly AZD8871) is a novel, inhaled, long-acting dual-pharmacology molecule under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a single molecule exhibiting both muscarinic M3 receptor antagonist and β2-adrenergic receptor agonist (MABA) activity, navafenterol represents a potential advancement in bronchodilator therapy.[1][3] This guide provides a systematic review of available preclinical and clinical data on navafenterol, with a comparative analysis against established COPD treatments, including a long-acting muscarinic antagonist (LAMA), a long-acting β2-agonist (LABA), and a LAMA/LABA fixed-dose combination.
Comparative Efficacy
Clinical trials have evaluated the efficacy of navafenterol in improving lung function, primarily assessed by the change from baseline in trough forced expiratory volume in one second (FEV1).
Phase IIa Study (NCT03645434)
A Phase IIa, randomized, double-blind, crossover study compared once-daily inhaled navafenterol (600 µg) with placebo and the fixed-dose combination of umeclidinium (B1249183)/vilanterol (B1248922) (UMEC/VI; 62.5 µg/25 µg) over two weeks in patients with moderate-to-severe COPD.[4][5]
Table 1: Change from Baseline in Trough FEV1 (Liters) at Day 15 [4]
| Treatment | N | LS Mean Difference from Placebo (95% CI) | P-value vs Placebo | LS Mean Difference from UMEC/VI (95% CI) | P-value vs UMEC/VI |
| Navafenterol (600 µg) | 73 | 0.202 (Not Specified) | <0.0001 | -0.046 (Not Specified) | 0.075 |
| UMEC/VI (62.5/25 µg) | 73 | Not Reported | <0.005 | - | - |
LS Mean: Least Squares Mean; CI: Confidence Interval
Navafenterol demonstrated a statistically significant improvement in trough FEV1 compared to placebo.[4] While not statistically different from UMEC/VI, the results indicate comparable efficacy in improving lung function.[4] Both active treatments also showed significantly greater improvements in COPD symptoms, as measured by the COPD Assessment Test (CAT) and the Breathlessness, Cough, and Sputum Scale (BCSS), compared to placebo.[4]
Phase I Study (NCT02573155)
A randomized, five-way crossover study in patients with moderate-to-severe COPD evaluated single doses of navafenterol (400 µg and 1800 µg), placebo, indacaterol (B1671819) (150 µg), and tiotropium (B1237716) (18 µg).[2][6]
Table 2: Change from Baseline in Trough FEV1 (Liters) on Day 2 [2]
| Treatment | N | LS Mean Difference from Placebo (95% CI) | P-value vs Placebo |
| Navafenterol (400 µg) | 28 | 0.111 (0.059, 0.163) | <0.0001 |
| Navafenterol (1800 µg) | 28 | 0.210 (0.156, 0.264) | <0.0001 |
| Indacaterol (150 µg) | 28 | Not Directly Reported | Not Reported |
| Tiotropium (18 µg) | 28 | Not Directly Reported | Not Reported |
LS Mean: Least Squares Mean; CI: Confidence Interval
Both doses of navafenterol resulted in statistically significant improvements in trough FEV1 compared to placebo.[2] The 1800 µg dose of navafenterol also showed a significantly greater improvement in FEV1 compared to both indacaterol and tiotropium.[2]
Safety and Tolerability
Navafenterol has been generally well-tolerated in clinical trials.[2][4]
Table 3: Frequency of Treatment-Emergent Adverse Events (TEAEs) [2][6]
| Treatment | Study | Frequency of TEAEs (%) | Most Common TEAEs |
| Navafenterol (400 µg) | Phase I (NCT02573155) | 52.9 | Not Specified |
| Navafenterol (1800 µg) | Phase I (NCT02573155) | 22.6 | Not Specified |
| Placebo | Phase I (NCT02573155) | 34.4 - 37.5 | Not Specified |
| Indacaterol (150 µg) | Phase I (NCT02573155) | 34.4 - 37.5 | Not Specified |
| Tiotropium (18 µg) | Phase I (NCT02573155) | 34.4 - 37.5 | Not Specified |
| Navafenterol (600 µg) | Phase IIa (NCT03645434) | Similar to placebo and UMEC/VI | Not Specified |
| Placebo | Phase IIa (NCT03645434) | Similar to navafenterol and UMEC/VI | Not Specified |
| UMEC/VI (62.5/25 µg) | Phase IIa (NCT03645434) | Similar to navafenterol and placebo | Not Specified |
In a Phase I study with healthy volunteers, the most frequently reported TEAEs for navafenterol were headache and nasopharyngitis.[7] No serious adverse events were reported in the navafenterol treatment period of the Phase IIa study.[4]
Mechanism of Action and Signaling Pathways
Navafenterol's dual action as an M3 receptor antagonist and a β2-adrenergic receptor agonist provides a two-pronged approach to bronchodilation.
-
M3 Receptor Antagonism: By blocking the M3 muscarinic receptor on airway smooth muscle, navafenterol inhibits acetylcholine-induced bronchoconstriction.[3] This action prevents the increase in intracellular calcium ([Ca2+]i) that leads to muscle contraction.[8]
-
β2-Adrenergic Receptor Agonism: Stimulation of the β2-adrenergic receptor on airway smooth muscle activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8] Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes smooth muscle relaxation and bronchodilation.[8]
Caption: Navafenterol's dual mechanism of action.
This dual mechanism is designed to provide synergistic bronchodilation. The comparators in the clinical trials act on these pathways individually (indacaterol as a LABA, tiotropium as a LAMA) or as a combination of two separate molecules (umeclidinium/vilanterol).[9][10]
Experimental Protocols
Phase IIa Study (NCT03645434)
-
Design: A randomized, multicentre, double-blind, double-dummy, three-way complete crossover study.[4]
-
Participants: 73 patients with moderate-to-severe COPD.[4]
-
Interventions:
-
Duration: Each treatment period lasted for 2 weeks.[4]
-
Primary Outcome: Change from baseline in trough FEV1 on day 15.[4]
-
Secondary Outcomes: Change from baseline in peak FEV1, BCSS, CAT score, adverse events, and pharmacokinetics.[4]
Caption: Phase IIa clinical trial workflow.
Phase I Study (NCT02573155)
-
Design: A randomized, five-way complete crossover study.[2]
-
Participants: 38 patients with moderate-to-severe COPD were randomized, with 28 completing the study.[2]
-
Interventions: Single doses of:
-
Primary Outcome: Change from baseline in trough FEV1 on day 2.[2]
-
Methodology for FEV1 Measurement: Spirometry is the standard method for measuring FEV1 in COPD clinical trials.[11] While specific details of the spirometry procedure for these trials are not fully available, standard protocols involve measuring the volume of air forcibly exhaled in the first second after a maximal inhalation.[11]
Pharmacokinetics
In a Phase I study in patients with mild asthma, plasma concentrations of navafenterol increased in a dose-proportional manner, peaking approximately 1 hour post-dose. The terminal elimination half-life was estimated to be between 15.96 and 23.10 hours, supporting a once-daily dosing regimen.[7]
Conclusion
Navafenterol saccharinate, as a single-molecule dual M3 antagonist and β2 agonist, has demonstrated promising results in early-phase clinical trials. It shows significant improvements in lung function compared to placebo and comparable efficacy to a LAMA/LABA fixed-dose combination in patients with moderate-to-severe COPD.[1][4] The safety profile of navafenterol appears to be acceptable.[2][4] Further larger and longer-term clinical trials will be necessary to fully establish its place in the therapeutic landscape for obstructive airway diseases.
References
- 1. Navafenterol for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Navafenterol (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular interactions of umeclidinium and vilanterol in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 5, Key Characteristics of Umeclidinium Plus Vilanterol and Glycopyrronium Plus Indacaterol - Umeclidinium Bromide/Vilanterol Trifenatate (Anoro Ellipta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth guide for researchers and drug development professionals on the efficacy and safety of the novel MABA, navafenterol (B609425), with a comparative look at the alternative, batefenterol (B1667760).
This guide provides a comprehensive overview of the Phase 2 clinical trial data for navafenterol saccharinate, a single-molecule muscarinic antagonist and β2-adrenergic agonist (MABA) in development for the treatment of chronic obstructive pulmonary disease (COPD). The efficacy and safety of navafenterol are compared with another MABA, batefenterol, offering researchers and drug development professionals a detailed analysis of their performance in a clinical setting.
Efficacy Data: Head-to-Head Comparison
The primary measure of efficacy in clinical trials for COPD is the improvement in lung function, most commonly assessed by the forced expiratory volume in one second (FEV1). The following tables summarize the key efficacy findings from the Phase 2 trials of navafenterol and batefenterol.
Lung Function Improvement: FEV1
| Efficacy Endpoint | Navafenterol 600 µg (Phase 2a)[1][2] | Batefenterol (Phase 2b)[3][4] | Placebo | Active Comparator (Umeclidinium/Vilanterol) |
| Change from Baseline in Trough FEV1 (L) | 0.202 (vs. Placebo, p<0.0001) | 0.182 - 0.245 (across doses vs. Placebo, p<0.001) | - | -0.046 (vs. Navafenterol, p=0.075) |
| Change from Baseline in Peak FEV1 (L) | 0.388 (vs. Placebo, p<0.0001) | 0.191 - 0.293 (weighted mean 0-6h vs. Placebo) | - | 0.326 (vs. Placebo, p<0.0001) |
Symptom Improvement
| Symptom Score | Navafenterol 600 µg (Phase 2a)[1][2] | Batefenterol | Placebo | Active Comparator (Umeclidinium/Vilanterol) |
| COPD Assessment Tool (CAT) | Significant improvement (p<0.005 vs. Placebo) | Not Reported | - | Significant improvement (p<0.005 vs. Placebo) |
| Breathlessness, Cough and Sputum Scale (BCSS) | Significant improvement (p<0.005 vs. Placebo) | Not Reported | - | Significant improvement (p<0.005 vs. Placebo) |
Safety and Tolerability
Both navafenterol and batefenterol were generally well-tolerated in their respective Phase 2 trials. The following table summarizes the key safety findings.
| Safety Endpoint | Navafenterol 600 µg (Phase 2a)[1] | Batefenterol (37.5-600 µg) (Phase 2b)[3] | Placebo | Active Comparator (Umeclidinium/Vilanterol) |
| Patients with any Adverse Event (%) | 55.7 | 22 - 61 (dose-dependent) | 51.5 | 55.1 |
| Most Common Adverse Events | Not specified in detail, reported as similar to placebo and active comparator | Cough, Nasopharyngitis, Dysgeusia | Not specified in detail | Not specified in detail |
| Serious Adverse Events | None reported | Hypertensive crisis, Panic attack (1 patient, not considered drug-related) | Vestibular neuronitis, Humerus fracture | Tooth abscess, Acute coronary syndrome |
Mechanism of Action: A Dual Approach to Bronchodilation
Navafenterol functions as a MABA, combining the actions of a muscarinic antagonist and a β2-adrenergic agonist in a single molecule. This dual mechanism targets two key pathways in the pathophysiology of COPD to induce bronchodilation.
Caption: Dual signaling pathway of Navafenterol.
Experimental Protocols
Phase 2a Trial of Navafenterol (NCT03645434)[1][2]
This was a randomized, double-blind, double-dummy, three-way crossover study. 73 patients with moderate-to-severe COPD received 14 days of treatment with inhaled navafenterol 600 µg once daily, placebo, and umeclidinium/vilanterol (62.5/25 µg) once daily. There was a 14-21 day washout period between each treatment period.
-
Primary Endpoint: Change from baseline in trough FEV1 on day 15. Spirometry was performed at screening, on day 1 (pre-dose and at various time points post-dose), and on day 15 (pre-dose).
-
Secondary Endpoints:
-
Peak FEV1: Assessed on day 1 and day 14.
-
COPD Assessment Tool (CAT): A patient-completed questionnaire consisting of 8 items, each scored on a 6-point scale (0-5). The total score ranges from 0-40, with higher scores indicating a greater impact of COPD on the patient's life. Administered at screening and on day 15.
-
Breathlessness, Cough and Sputum Scale (BCSS): A 3-item patient-reported outcome measure where each symptom is rated on a 5-point scale (0-4). The total score ranges from 0-12, with higher scores indicating greater symptom severity. Assessed daily.
-
Caption: Navafenterol Phase 2a trial workflow.
Phase 2b Trial of Batefenterol[3][4]
This was a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study. Patients with moderate-to-severe COPD were randomized to receive one of five doses of batefenterol (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (62.5/25 µg) once daily for 28 days.
-
Primary Endpoint: Change from baseline in weighted mean FEV1 over 0-6 hours post-dose on day 28.
-
Secondary Endpoint: Change from baseline in trough FEV1 on day 28.
Conclusion
Phase 2 data demonstrate that this compound is an effective and well-tolerated bronchodilator in patients with moderate-to-severe COPD. Its efficacy in improving lung function and patient-reported symptoms is comparable to the established combination therapy of umeclidinium/vilanterol. The safety profile of navafenterol was similar to that of placebo and the active comparator.
When compared to another MABA, batefenterol, both molecules show significant improvements in lung function versus placebo. A direct comparison is challenging due to differences in trial design and the endpoints assessed. However, both drugs represent a promising new class of single-molecule therapies for COPD. Further Phase 3 studies will be crucial to fully establish the long-term efficacy, safety, and clinical utility of navafenterol in the management of COPD.
References
- 1. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarker validation in the clinical development of Navafenterol saccharinate, a novel dual-acting muscarinic antagonist and β2-agonist (MABA), for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The performance of this compound is compared with a leading fixed-dose combination bronchodilator, umeclidinium/vilanterol, with a focus on validated pharmacodynamic and potential inflammatory biomarkers.
Executive Summary
This compound is an inhaled, long-acting MABA in development for the once-daily treatment of COPD. Its dual mechanism of action involves antagonizing the M3 muscarinic receptor and agonizing the β2-adrenergic receptor, leading to bronchodilation. Clinical trials have primarily focused on validating Forced Expiratory Volume in 1 second (FEV1) as a key pharmacodynamic biomarker to demonstrate efficacy.[1][2] This guide presents a head-to-head comparison of FEV1 changes with Navafenterol versus a standard-of-care comparator, umeclidinium/vilanterol. Furthermore, we explore a panel of inflammatory biomarkers that have been validated in the context of COPD and with comparator treatments, providing a framework for potential future biomarker validation in Navafenterol research.
Pharmacodynamic Biomarker: Forced Expiratory Volume in 1 second (FEV1)
FEV1 is a well-established and regulatory-accepted primary endpoint in COPD clinical trials, reflecting changes in airway caliber.
Comparative Efficacy: Navafenterol vs. Umeclidinium/Vilanterol
A Phase 2a, multicentre, randomised, double-blind, crossover trial (NCT03645434) compared once-daily inhaled Navafenterol 600 µg with placebo and the fixed-dose combination of umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg in patients with moderate-to-severe COPD.[1]
Table 1: Change from Baseline in Trough FEV1 at Day 15 [1]
| Treatment Group | N | LS Mean Change from Baseline (L) | LS Mean Difference vs. Placebo (95% CI) | P-value vs. Placebo | LS Mean Difference vs. UMEC/VI (95% CI) | P-value vs. UMEC/VI |
| Navafenterol 600 µg | 73 | 0.202 | 0.202 (0.151 to 0.253) | <0.0001 | -0.046 (-0.097 to 0.005) | 0.075 |
| UMEC/VI 62.5/25 µg | 73 | 0.248 | 0.248 (0.197 to 0.300) | <0.0001 | ||
| Placebo | 73 |
LS Mean: Least Squares Mean; CI: Confidence Interval.
The data indicates that while Navafenterol demonstrated a statistically significant improvement in trough FEV1 compared to placebo, there was no significant difference observed when compared to umeclidinium/vilanterol at day 15.[1]
Potential Inflammatory and Systemic Biomarkers in COPD
While FEV1 is a critical measure of bronchodilation, the underlying inflammatory processes in COPD are key drivers of disease progression and exacerbations. Several biomarkers of systemic and airway inflammation have been investigated in COPD and with bronchodilator therapies.
Umeclidinium/Vilanterol and Inflammatory Biomarkers
A prospective observational cohort study evaluated the effect of umeclidinium/vilanterol on inflammatory markers in patients with stable COPD over 12 months.[3] This study provides a benchmark for the potential anti-inflammatory effects of dual bronchodilator therapy.
Table 2: Change in Inflammatory Biomarkers with Umeclidinium/Vilanterol at 12 Months [3]
| Biomarker | Baseline (Mean ± SD) | 12 Months (Mean ± SD) | Mean Change (95% CI) | P-value |
| C-Reactive Protein (mg/L) | 3.5 ± 1.2 | 2.1 ± 0.8 | -1.4 (-1.8 to -1.0) | <0.001 |
| Fibrinogen (g/L) | 4.2 ± 0.7 | 3.5 ± 0.6 | -0.7 (-0.9 to -0.5) | <0.001 |
| White Blood Cell Count (x10⁹/L) | 7.8 ± 1.5 | 6.9 ± 1.2 | -0.9 (-1.2 to -0.6) | <0.001 |
| Sputum Eosinophil Count (%) | 2.8 ± 1.1 | 1.9 ± 0.8 | -0.9 (-1.2 to -0.6) | <0.001 |
These findings suggest that treatment with umeclidinium/vilanterol is associated with a significant reduction in systemic and airway inflammatory markers.[3]
This compound and Inflammatory Biomarkers
Currently, there is a lack of publicly available data from clinical trials specifically evaluating the effect of this compound on inflammatory biomarkers such as C-reactive protein, fibrinogen, white blood cell count, or sputum eosinophils. Future studies are warranted to investigate the potential anti-inflammatory effects of Navafenterol and to validate these biomarkers in the context of its mechanism of action.
Experimental Protocols
Measurement of Forced Expiratory Volume in 1 second (FEV1)
Protocol: Spirometry is performed according to the American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.
-
Patient Preparation: Patients should refrain from using short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12-24 hours prior to testing.
-
Procedure: The patient takes a full inspiration and then exhales as forcefully and completely as possible into the spirometer.
-
Data Collection: A minimum of three acceptable and repeatable maneuvers are recorded. The highest FEV1 value is reported.
-
Trough FEV1: Measured at the end of the dosing interval, typically 23-24 hours post-dose for a once-daily medication.
Sputum Eosinophil Count
Protocol for Sputum Induction and Processing: [4]
-
Sputum Induction: Patients inhale nebulized hypertonic saline (3-5%) to induce sputum production.
-
Sputum Processing:
-
The expectorated sputum is treated with a mucolytic agent, such as dithiothreitol (B142953) (DTT), to break down the mucus.
-
The sample is then centrifuged to pellet the cells.
-
The cell pellet is resuspended, and a total cell count is performed.
-
Cytospins are prepared and stained (e.g., with Wright-Giemsa stain).
-
-
Cell Counting: A differential cell count of at least 400 non-squamous cells is performed under a microscope to determine the percentage of eosinophils.
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma IL-6 and TNF-α
General Protocol: [5]
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).
-
Blocking: The plate is blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Plasma samples and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change proportional to the amount of cytokine present.
-
Measurement: The absorbance is read using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.
Visualizations
Caption: Navafenterol's dual mechanism of action.
Caption: Biomarker validation experimental workflow.
References
- 1. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for Laboratory Personnel on Safe Handling and Disposal
For researchers, scientists, and drug development professionals, the proper management of investigational compounds like Navafenterol saccharinate is paramount to ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. This guide provides a comprehensive framework for its safe disposal, adhering to general best practices for pharmaceutical and laboratory chemical waste.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Core Disposal Principles
The disposal of this compound must comply with local, state, and federal regulations. The overarching principle is to prevent its release into the environment. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash .
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and gloves, must be segregated as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility is confirmed. For instance, it is common practice to separate halogenated and non-halogenated solvent wastes.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible container for solid and liquid waste. The container should be in good condition and have a secure, tight-fitting lid.
-
The original product container can be used for the disposal of the pure compound if it is empty and appropriately relabeled as waste. For solutions, use a container compatible with the solvent used.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate amount or concentration of the compound and the solvent used.
-
Indicate the date when waste was first added to the container.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure that incompatible wastes are not stored together.
-
-
Disposal Request :
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not attempt to transport the waste off-site yourself.
-
Physical and Chemical Properties Summary
While a comprehensive SDS is not publicly available, the following information has been compiled from various sources. This data is crucial for understanding the compound's nature for safe handling.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | AZD-8871 saccharinate, LAS191351 saccharinate |
| CAS Number | 1648550-37-1 |
| Molecular Formula | C45H47N7O9S3 |
| Molecular Weight | 926.09 g/mol |
| Physical Form | Powder |
| Storage Stability | -20°C for 3 years (as powder)-80°C for 1 year (in solvent) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
Experimental Protocols
As this document provides procedural guidance for disposal, formal experimental protocols are not applicable. The core "protocol" is the step-by-step disposal guide provided above. It is imperative that laboratory personnel adhere to their institution's specific chemical hygiene and waste management plans.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the properties of this compound and the required disposal actions.
Caption: Rationale for this compound disposal procedures.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's Environmental Health and Safety department for specific guidance and requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
